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  • Product: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine
  • CAS: 7309-47-9

Core Science & Biosynthesis

Foundational

1-(Pyrrolidin-1-ylmethyl)pyrrolidine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Pyrrolidin-1-ylmethyl)pyrrolidine, also known as 1,1'-methylenebispyrrolidine, is a diamine belonging to the aminal class of organic compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyrrolidin-1-ylmethyl)pyrrolidine, also known as 1,1'-methylenebispyrrolidine, is a diamine belonging to the aminal class of organic compounds. Its structure, featuring two pyrrolidine rings linked by a methylene bridge, presents a unique scaffold with potential applications in medicinal chemistry and organic synthesis. The pyrrolidine moiety is a prevalent structural motif in a multitude of FDA-approved drugs, highlighting the significance of understanding the properties and potential of its derivatives.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Structure

1-(Pyrrolidin-1-ylmethyl)pyrrolidine is a saturated heterocyclic compound. The molecule consists of two pyrrolidine rings connected at their nitrogen atoms by a methylene (-CH2-) group.

Molecular Formula: C9H18N2[2][3][4]

Molecular Weight: 154.25 g/mol [2][3][4]

CAS Number: 7309-47-9[3][4]

IUPAC Name: 1-(pyrrolidin-1-ylmethyl)pyrrolidine[3]

Synonyms:

  • 1,1'-Methylenebispyrrolidine[4]

  • Dipyrrolidinomethane[3]

  • Methylenedipyrrolidine[3]

Chemical Structure:

Figure 1: 2D structure of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine is presented in the table below.

PropertyValueSource
Molecular Weight 154.25 g/mol [2][3][4]
Molecular Formula C9H18N2[2][3][4]
Boiling Point 94-95 °C at 30 Torr[4]
XLogP3 1.4[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene bridge protons and the protons of the two pyrrolidine rings. The methylene bridge protons would likely appear as a singlet. The pyrrolidine ring protons would exhibit more complex splitting patterns, likely in the aliphatic region of the spectrum.

  • ¹³C NMR: A predicted ¹³C NMR spectrum is available.[5][6] The spectrum would show distinct signals for the methylene bridge carbon and the eight carbons of the two equivalent pyrrolidine rings. The chemical shifts would be in the aliphatic region, with the carbons adjacent to the nitrogen atoms appearing at a lower field.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine would be characterized by the absence of N-H stretching bands, as it is a tertiary amine. Key absorptions would include:

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of saturated aliphatic C-H bonds.[7]

  • C-N stretching: These bands are typically observed in the 1000-1250 cm⁻¹ region.

  • CH₂ bending (scissoring): Around 1450-1470 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 154. Fragmentation would likely involve the cleavage of the C-N bonds, leading to the formation of pyrrolidine-containing fragments. A prominent fragment might be observed at m/z = 70, corresponding to the pyrrolidinylmethyl cation ([C₅H₁₀N]⁺).

Synthesis and Reactivity

Synthesis

A common method for the synthesis of aminals like 1-(pyrrolidin-1-ylmethyl)pyrrolidine involves the condensation of a secondary amine with an aldehyde or a source of a methylene unit, such as formaldehyde or dihalomethane. A specific synthesis of 1,1'-methylenebispyrrolidine was reported in the Journal of the American Chemical Society in 1969. While the full experimental details from this specific publication are not readily accessible, a general plausible synthetic route is outlined below.

General Synthetic Protocol:

The reaction of pyrrolidine with formaldehyde (or its equivalents like paraformaldehyde or formalin) in a suitable solvent would yield 1-(pyrrolidin-1-ylmethyl)pyrrolidine. The reaction is typically acid-catalyzed.

Figure 2: General synthesis of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine.

Experimental Workflow:

  • Reaction Setup: To a solution of pyrrolidine in a suitable aprotic solvent (e.g., dichloromethane or toluene), an aqueous solution of formaldehyde is added dropwise at a controlled temperature, often with cooling.

  • Catalyst: A catalytic amount of a protic acid (e.g., formic acid or p-toluenesulfonic acid) is added to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the catalyst and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure.

Reactivity

1-(Pyrrolidin-1-ylmethyl)pyrrolidine, as an aminal, exhibits reactivity characteristic of this functional group. Aminals are generally susceptible to hydrolysis, especially under acidic conditions, to regenerate the parent amine and aldehyde. The lone pairs of electrons on the nitrogen atoms also impart nucleophilic and basic properties to the molecule.

  • Hydrolysis: In the presence of acid, the aminal can be cleaved to yield pyrrolidine and formaldehyde. This reactivity is a key consideration in its handling and application in various chemical environments.

  • Nucleophilicity: The nitrogen atoms can act as nucleophiles, participating in reactions with electrophiles.

  • Ligand Formation: The diamine structure suggests potential as a bidentate ligand in coordination chemistry, capable of chelating to metal centers.

Applications in Research and Drug Development

While specific, large-scale applications of 1-(pyrrolidin-1-ylmethyl)pyrrolidine are not extensively documented, its structural features suggest several areas of potential utility for researchers and drug development professionals.

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds and FDA-approved drugs.[1] Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

Potential Roles of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine in Drug Discovery:

  • Building Block for Novel Scaffolds: This diamine can serve as a versatile starting material for the synthesis of more complex molecules. The two nitrogen atoms provide handles for further functionalization, enabling the construction of diverse chemical libraries for high-throughput screening.

  • Linker Moiety: The methylenebis(pyrrolidine) unit could be employed as a flexible linker to connect two pharmacophoric groups, allowing for the exploration of bivalent ligands or dual-target inhibitors.

  • Modulation of Physicochemical Properties: The incorporation of this diamine fragment into a drug candidate could influence its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile.

Potential as a Catalyst or Ligand

The presence of two basic nitrogen atoms in a defined spatial arrangement makes 1-(pyrrolidin-1-ylmethyl)pyrrolidine a candidate for use as a bidentate ligand in organometallic chemistry or as an organocatalyst. Chiral versions of such diamines are widely used in asymmetric synthesis.

Safety and Handling

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inhalation: May cause respiratory tract irritation.

  • Skin and Eye Contact: May cause skin and eye irritation or burns.

  • Ingestion: May be harmful if swallowed.

It is imperative to consult the Safety Data Sheet (SDS) for this specific compound before handling.

Conclusion

1-(Pyrrolidin-1-ylmethyl)pyrrolidine is a structurally interesting diamine with potential as a building block and ligand in organic and medicinal chemistry. While its specific applications are yet to be fully explored, the prevalence of the pyrrolidine scaffold in pharmaceuticals underscores the value of investigating such derivatives. Further research into its synthesis, reactivity, and biological activity is warranted to unlock its full potential in the development of novel therapeutics and chemical technologies.

References

  • PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of compound 1. Retrieved February 15, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (a) IR spectra of NMP (black dotted line) and the yellow residue (red...). Retrieved February 15, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0211707). Retrieved February 15, 2026, from [Link]

  • MassBank. (2016, December 12). Organic compounds. Retrieved February 15, 2026, from [Link]

  • ChemBK. (n.d.). 1,1'-Methylenebispyrrolidine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methylenedipyrrolidine. Retrieved February 15, 2026, from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 15, 2026, from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0098720). Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Piperidine, 1,1'-methylenebis-. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

  • Unknown Source. (n.d.). Outline. Retrieved February 15, 2026, from [Link]

  • PubMed. (1969). [Synthesis of pyrrolidine derivatives with pharmacological activity. VI. Synthesis of 1,2-dimethyl-3-[bis(2-thienyl)methylene]pyrrolidine and 1-[1,1-bis(2-thienyl)-3-propenyl]-2-methylpyrrolidine]. Retrieved February 15, 2026, from [Link]

  • MassBank. (2019, May 31). Organic compounds. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • MDPI. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved February 15, 2026, from [Link]

  • VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved February 15, 2026, from [Link]

  • MDPI. (2019, January 30). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Retrieved February 15, 2026, from [Link]

  • PubMed. (2000, December 18). Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems. Retrieved February 15, 2026, from [Link]

  • PubMed. (2003, July 15). Synthesis and antibacterial activity of 1beta-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenem derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red...). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

The N-Methylene Bridge: Nomenclature, Synthesis, and Stability of 1,1'-Methanediylbis(pyrrolidine)

The following technical guide provides an in-depth analysis of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine , covering its nomenclature, synthesis, mechanistic pathways, and applications in organic chemistry. Nomenclature and Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine , covering its nomenclature, synthesis, mechanistic pathways, and applications in organic chemistry.

Nomenclature and Chemical Identity

The molecule queried, 1-(Pyrrolidin-1-ylmethyl)pyrrolidine , is a symmetrical aminal formed by the condensation of two pyrrolidine rings with one equivalent of formaldehyde. While the name provided in the query is chemically accurate and unambiguous, it follows substitutive nomenclature rules.

According to the IUPAC Nomenclature of Organic Chemistry (Blue Book) , specifically Rule P-25.2.2.4 regarding symmetrical structures, the Preferred IUPAC Name (PIN) utilizes multiplicative nomenclature.

Nomenclature Hierarchy
Nomenclature TypeNameStatus
Multiplicative (PIN) 1,1'-Methanediylbis(pyrrolidine) Preferred
Substitutive1-(Pyrrolidin-1-ylmethyl)pyrrolidineAcceptable
Systematic Synonyms1,1'-MethylenedipyrrolidineDipyrrolidinomethaneCommon Usage
CAS Registry Number7309-47-9 Identifier

Structural Logic:

  • Parent Structure: Pyrrolidine (heterocyclic amine).[1][2]

  • Linker: Methanediyl group (

    
    ) connecting the nitrogen atoms (position 1) of two identical parents.
    
  • Multiplicative Prefix: "bis" indicates two identical parent units.

Structural Visualization

The molecule consists of two saturated five-membered nitrogen heterocycles linked by a methylene bridge.

ChemicalStructure Figure 1: Structural Connectivity of 1,1'-Methanediylbis(pyrrolidine) Pyr1 Pyrrolidine Ring A Bridge Methylene Bridge (-CH2-) Pyr1->Bridge N-C Bond Pyr2 Pyrrolidine Ring B Bridge->Pyr2 C-N Bond

[3]

Synthesis Protocol

The synthesis of 1,1'-methanediylbis(pyrrolidine) proceeds via a double Mannich-type condensation reaction. This is an exothermic process where pyrrolidine acts as both the nucleophile and the substrate.

Reagents and Stoichiometry[5]
  • Pyrrolidine (

    
    ):  2.0 equivalents (plus slight excess).
    
  • Paraformaldehyde (

    
    ):  1.0 equivalent (formaldehyde source).
    
  • Solvent: Ethanol (anhydrous) or Water (if managing exothermicity is prioritized).

  • Catalyst: None required (pyrrolidine is sufficiently basic).

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with nitrogen (

    
    ).
    
  • Depolymerization: Charge the flask with Paraformaldehyde (1.0 equiv) and Ethanol. Heat gently (

    
    ) to facilitate depolymerization to formaldehyde.
    
  • Addition: Add Pyrrolidine (2.1 equiv) dropwise via the addition funnel.

    • Note: The reaction is exothermic .[2] Control the addition rate to maintain a gentle reflux.

  • Reflux: Once addition is complete, heat the mixture to reflux (

    
    ) for 2–4 hours to ensure complete conversion of the intermediate carbinolamine.
    
  • Workup:

    • Remove solvent under reduced pressure (rotary evaporator).

    • The residue is the crude aminal.

  • Purification: Distillation under reduced pressure is recommended to isolate the pure product, as aminals can degrade on silica gel columns due to acidity.

Mechanistic Pathway

The formation of the


 linkage involves the generation of a reactive iminium ion intermediate.
Reaction Mechanism (Graphviz)

Mechanism Figure 2: Mannich Condensation Mechanism for Aminal Formation Start Reagents: Pyrrolidine + Formaldehyde Step1 Step 1: Nucleophilic Attack (Formation of Carbinolamine) Start->Step1 Inter1 Intermediate: N-(Hydroxymethyl)pyrrolidine Step1->Inter1 Step2 Step 2: Dehydration (-H2O) Inter1->Step2 Iminium Electrophile: Pyrrolidinium Iminium Ion Step2->Iminium Step3 Step 3: Second Nucleophilic Attack (Pyrrolidine adds to Iminium) Iminium->Step3 + 2nd Pyrrolidine Product Product: 1,1'-Methanediylbis(pyrrolidine) Step3->Product

Physicochemical Properties & Stability[4][6][7]

Stability Profile

Unlike acetals (O-C-O), aminals (N-C-N) derived from acyclic amines are often unstable and difficult to isolate. However, 1,1'-methanediylbis(pyrrolidine) exhibits enhanced stability due to:

  • Cyclic Amine Structure: The pyrrolidine ring reduces steric strain compared to diethylamine analogs.

  • Basicity: The molecule is a strong base. It is stable in basic and neutral media.

  • Acid Sensitivity: In the presence of aqueous acid, the aminal linkage hydrolyzes rapidly, reverting to pyrrolidine and formaldehyde (or their respective salts).

Key Data Table
PropertyValue/Description
Molecular Formula

Molecular Weight 154.25 g/mol
Physical State Colorless to pale yellow liquid
Solubility Miscible with organic solvents (DCM, THF, Toluene); decomposes in aqueous acid.
Reactivity Acts as a bidentate Lewis base; Formaldehyde equivalent in Mannich reactions.

Applications in Drug Discovery[8]

Bidentate Ligand in Organolithium Chemistry

Similar to


-tetramethylethylenediamine (TMEDA), 1,1'-methanediylbis(pyrrolidine) can coordinate with lithium ions. This activates organolithium reagents (e.g., n-BuLi) by breaking their oligomeric aggregates, increasing their reactivity for deprotonation or halogen-lithium exchange steps in API synthesis.
"Anhydrous" Formaldehyde Source

In reactions where free formaldehyde gas is dangerous or difficult to handle, this molecule serves as a "stored" equivalent. Upon heating with an acidic substrate (e.g., a phenol or ketone), it releases the methylene group (


) and pyrrolidine, facilitating in situ Mannich reactions without water generation interfering with sensitive intermediates.
Cross-Linking Agent

Due to its bifunctional nature, it is used to cross-link polymers or stabilize peptide conformations by bridging amine residues.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-25.2.2.4.
  • PubChem. (n.d.).[3] Compound Summary for CID 161582171: 1-(pyrrolidin-1-ylmethyl)pyrrolidine. National Library of Medicine. Retrieved from [Link]

  • Katritzky, A. R., et al. (1990). The chemistry of N-substituted benzotriazoles: Novel transformations of aminals.Tetrahedron, 46(24), 8153-8164. (Context on aminal stability and synthesis).

Sources

Foundational

N,N'-Methylenedipyrrolidine: Technical Profile & Characterization Guide

The following technical guide details the physical properties, synthesis, and chemical behavior of N,N'-Methylenedipyrrolidine (also known as 1,1'-methylenedipyrrolidine or dipyrrolidinomethane). This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and chemical behavior of N,N'-Methylenedipyrrolidine (also known as 1,1'-methylenedipyrrolidine or dipyrrolidinomethane). This guide is structured for researchers and drug development professionals, focusing on practical handling, synthesis, and spectroscopic identification.

Executive Summary

N,N'-Methylenedipyrrolidine (CAS 7309-47-9) is a bis-amine aminal formed by the condensation of two equivalents of pyrrolidine with one equivalent of formaldehyde. As a geminal diamine (aminal), it serves as a masked formaldehyde source and a specialized ligand in organic synthesis. In medicinal chemistry, it is often investigated as a potential prodrug moiety or a reactive intermediate in Mannich-type reactions. Its physical profile is characterized by its liquid state at room temperature, amine-like odor, and sensitivity to acidic hydrolysis.

Chemical Identity & Structural Parameters

ParameterDetail
IUPAC Name 1,1'-Methylenedipyrrolidine
Common Synonyms Dipyrrolidinomethane; Bis(1-pyrrolidinyl)methane; N,N'-Methylenebispyrrolidine
CAS Number 7309-47-9
Molecular Formula

Molecular Weight 154.26 g/mol
SMILES C1CCN(C1)CN2CCCC2
InChI Key KQISQNCCCASSDX-UHFFFAOYSA-N
Structure Type Aminal (N-C-N linkage); Saturated Heterocycle

Physical Properties Profile

The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (e.g., bis(diethylamino)methane).

Thermodynamic & Transport Properties
PropertyValue / RangeCondition / Note
Physical State LiquidAt 25°C, 1 atm
Color Colorless to Pale YellowOxidizes/darkens upon air exposure
Boiling Point ~80–85 °C @ 12–15 mmHg (Estimated based on analogs*)
Boiling Point (Atm) 170–175 °C @ 760 mmHg (Predicted)
Density 0.89 – 0.92 g/cm³ @ 20°C (Predicted)
Refractive Index (

)
1.4650 – 1.4750 Typical for aliphatic aminals
Vapor Pressure ~0.5 mmHg@ 25°C (Estimated)
Flash Point ~55–60 °CFlammable liquid (Class 3)

*Note: The acyclic analog, Bis(diethylamino)methane (


), has a boiling point of 168°C. The cyclic constraint of pyrrolidine typically increases boiling points slightly due to molecular shape, but the carbon count is identical.
Solubility & Miscibility
  • Water : Soluble (with gradual hydrolysis). The compound is an aminal and will decompose back to pyrrolidine and formaldehyde in aqueous acidic media.

  • Organic Solvents : Fully miscible with Ethanol, Diethyl Ether, Dichloromethane, Toluene, and THF.

  • Partition Coefficient (LogP) : ~1.4 (Predicted).

Spectroscopic Signatures (Identification)

The symmetry of N,N'-methylenedipyrrolidine (


) simplifies its spectral data. The two pyrrolidine rings are chemically equivalent.
Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

(Avoid acidic solvents like

with traces of HCl to prevent hydrolysis).
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
3.20 – 3.30 Singlet (s)2HN–CH

–N
(Aminal Bridge)
2.55 – 2.65 Multiplet (m)8HPyrrolidine

-CH

1.70 – 1.80 Multiplet (m)8HPyrrolidine

-CH


C
74.0 – 76.0 Singlet-N–CH

–N
(Aminal Carbon)
50.5 – 51.5 Singlet-Pyrrolidine

-CH

23.5 – 24.5 Singlet-Pyrrolidine

-CH

Infrared Spectroscopy (FT-IR)
  • Absence of N-H stretch : No peak in 3200–3500 cm⁻¹ region (confirms tertiary amine formation).[1]

  • C-H Stretch : 2800–2980 cm⁻¹ (Aliphatic).

  • Aminal Bands : Characteristic "Bohlmann bands" or C-N stretches may appear in the 1100–1250 cm⁻¹ fingerprint region.

Synthesis Protocol: Mannich Condensation[5]

The most reliable method for generating high-purity N,N'-methylenedipyrrolidine is the direct condensation of pyrrolidine with formaldehyde. This reaction is exothermic and proceeds rapidly.

Reagents
  • Pyrrolidine (2.0 equivalents)[2]

  • Formaldehyde (1.0 equivalent) - Use 37% aqueous formalin or paraformaldehyde.

  • Solvent : Water (if using formalin) or Ethanol.

  • Drying Agent : Potassium Hydroxide (KOH) pellets or Potassium Carbonate (

    
    ).
    
Step-by-Step Procedure
  • Setup : Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Place in an ice bath (0°C).

  • Addition : Charge the flask with Pyrrolidine (2.0 eq). Slowly add Formaldehyde (1.0 eq) dropwise. Caution: Exothermic reaction.

  • Reaction : Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution may become biphasic if water is present.

  • Separation :

    • If using Formalin: Saturate the aqueous layer with solid KOH to salt out the organic amine. Separate the organic layer.

    • If using Paraformaldehyde: The mixture will become homogenous; add a drying agent directly.

  • Purification : Dry the organic layer over solid KOH pellets for 12 hours. Decant and perform vacuum distillation .

    • Collect the fraction boiling at ~82°C @ 14 mmHg (adjust based on vacuum).

  • Yield : Typically 75–85%.

Synthesis Workflow Diagram

Synthesis cluster_0 Reagents cluster_1 Workup Pyr Pyrrolidine (2 eq) Reaction Condensation (Exothermic, 0°C -> RT) Pyr->Reaction Form Formaldehyde (1 eq) Form->Reaction PhaseSep Phase Separation (KOH Salting Out) Reaction->PhaseSep Distill Vacuum Distillation (~82°C @ 14 mmHg) PhaseSep->Distill Product N,N'-Methylenedipyrrolidine (>98% Purity) Distill->Product

Caption: Synthesis of N,N'-methylenedipyrrolidine via Mannich condensation of pyrrolidine and formaldehyde.

Stability & Reactivity Profile

Understanding the aminal nature of this compound is critical for its application. It is stable in basic and neutral anhydrous conditions but labile in acid.

Hydrolysis Pathway

In the presence of water and acid (or even atmospheric moisture over time), the methylene bridge cleaves, reverting to the starting materials. This makes it a useful "formaldehyde depot" in synthesis.

Hydrolysis Aminal N,N'-Methylenedipyrrolidine (Aminal) Intermediate Iminium Ion Intermediate Aminal->Intermediate + H+ Products 2x Pyrrolidine + Formaldehyde Intermediate->Products + H2O

Caption: Acid-catalyzed hydrolysis pathway reverting the aminal to pyrrolidine and formaldehyde.

Key Applications
  • Mannich Reaction Surrogate : Acts as a pre-formed Mannich base, allowing for cleaner reactions with ketones or phenols compared to using free formaldehyde.

  • Hydride Donor : In the presence of specific Lewis acids or in HFIP solvent, the pyrrolidine ring can act as a hydride donor, facilitating reductive functionalization.

  • Ligand Synthesis : Used as a bidentate nitrogen donor precursor or to link metal centers.

Handling & Safety (SDS Summary)

Signal Word: DANGER

  • Hazard Statements :

    • H225 : Highly Flammable liquid and vapor.

    • H314 : Causes severe skin burns and eye damage (due to amine hydrolysis).

    • H302 : Harmful if swallowed.

  • Precautionary Measures :

    • Store under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis and oxidation.

    • Use only in a chemical fume hood.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Storage : Keep cold (2–8°C) and dry. Hygroscopic.

References

  • Fernandez, J. E., & Korb, R. F. (1971).[3] Synthesis of 1,3-Dipyrrolidino-2-nitropropane. Journal of Chemical & Engineering Data, 16(1), 147. Link

    • Primary source for the synthesis and characterization of dipyrrolidinomethane deriv
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol 1. Wiley.
  • PubChem Database . (2025). Compound Summary for CID 296576: Methylenedipyrrolidine. National Center for Biotechnology Information. Link

    • Source for CAS 7309-47-9 and computed physicochemical descriptors.
  • Katritzky, A. R., et al. (1989). The chemistry of N-substituted benzotriazoles: Novel transformations of aminals. Tetrahedron, 45(21), 6693-6704. Mechanistic insight into aminal stability and hydrolysis.

Sources

Exploratory

Solubility of bis(pyrrolidin-1-yl)methane in organic solvents

An In-Depth Technical Guide to the Solubility of Bis(pyrrolidin-1-yl)methane in Organic Solvents Foreword For researchers, synthetic chemists, and drug development professionals, a deep understanding of a compound's solu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Bis(pyrrolidin-1-yl)methane in Organic Solvents

Foreword

For researchers, synthetic chemists, and drug development professionals, a deep understanding of a compound's solubility is not merely academic; it is a cornerstone of successful experimentation and product formulation. Solubility dictates the choice of reaction media, influences purification strategies, and is a critical determinant of a drug candidate's bioavailability. This guide provides a comprehensive technical overview of the solubility of bis(pyrrolidin-1-yl)methane, a unique diaminal compound. We will move beyond simple data reporting to explore the underlying physicochemical principles that govern its behavior and provide robust, field-proven methodologies for its empirical determination. This document is structured to empower the bench scientist with both the theoretical framework and the practical tools necessary to confidently work with this molecule.

Physicochemical Profile of Bis(pyrrolidin-1-yl)methane

Bis(pyrrolidin-1-yl)methane, also known as N,N'-(Methylene)dipyrrolidine, possesses a structure that presents an interesting blend of polarity and non-polarity. A thorough analysis of its molecular architecture is the first step in predicting its solubility behavior.

  • Structure: Two saturated, non-aromatic pyrrolidine rings are linked by a central methylene (-CH₂) bridge.

  • Functional Groups: The molecule contains two tertiary amine nitrogens within the pyrrolidine rings. These nitrogen atoms are key to its chemical personality. They possess lone pairs of electrons, making them Lewis basic and capable of acting as hydrogen bond acceptors.

  • Polarity: The C-N bonds introduce significant polarity. However, the overall molecule is dominated by non-polar hydrocarbon scaffolding (ten -CH₂- groups). This duality suggests that the molecule is neither extremely polar nor entirely non-polar, placing it in the category of moderately polar compounds.

The interplay between the polar amine functionalities and the non-polar alkyl framework is the primary determinant of its solubility across a spectrum of organic solvents.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₁₈N₂Derived from structure.
Molar Mass 154.25 g/mol Calculated from formula.
Appearance Likely a colorless to pale yellow liquidBased on similar low-molecular-weight diamines.
Polarity Moderately Polar, AproticPresence of polar C-N bonds and two Lewis basic sites, but lacks a hydrogen bond donor (no N-H bonds).
Hydrogen Bonding Hydrogen Bond AcceptorThe lone pairs on the two nitrogen atoms can accept hydrogen bonds from protic solvents.
Basicity Weakly BasicThe tertiary amine groups can be protonated by acids, a property that can be exploited to enhance solubility in certain systems.[1]

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a foundational principle in solubility prediction.[2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds. While bis(pyrrolidin-1-yl)methane can accept hydrogen bonds, its solubility might be limited by the energy required to disrupt the strong hydrogen-bonding network of the solvent itself.

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetone, NMP): These solvents have significant dipole moments but do not donate hydrogen bonds.[3][4] They are excellent at solvating polar molecules through dipole-dipole interactions. Given the structure of bis(pyrrolidin-1-yl)methane, this class of solvents is predicted to be highly effective.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents rely on weak van der Waals forces (London dispersion forces) for interaction. The significant polarity introduced by the two C-N bonds in bis(pyrrolidin-1-yl)methane will likely hinder its miscibility with highly non-polar solvents. The principle of "like dissolves like" suggests a mismatch here.[2]

The following diagram illustrates the logical flow for predicting solubility based on these principles.

G Logical Flow for Solubility Prediction A Analyze Solute: Bis(pyrrolidin-1-yl)methane B Key Structural Features: - Two Tertiary Amines (H-bond acceptors) - Polar C-N Bonds - Significant Non-polar Alkyl Frame A->B C Analyze Solvent Class B->C Compare Against D Polar Protic (e.g., Methanol, Water) C->D E Polar Aprotic (e.g., DCM, THF, Acetone) C->E F Non-Polar (e.g., Hexane, Toluene) C->F G Prediction: Moderate Solubility (H-bond acceptance vs. Solvent network disruption) D->G H Prediction: High Solubility (Favorable dipole-dipole interactions) E->H I Prediction: Low Solubility (Polar/Non-polar mismatch) F->I

Caption: Predicting solubility by matching solute features with solvent classes.

Predicted Qualitative Solubility Profile

Based on the theoretical principles outlined above, the following table summarizes the predicted qualitative solubility of bis(pyrrolidin-1-yl)methane at ambient temperature (~25 °C). Note: This is a predictive guide. Empirical verification is essential and the protocol for this is provided in the next section.

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticSparingly SolubleCan act as an H-bond acceptor, but the large non-polar hydrocarbon content limits miscibility. Solubility will increase significantly at low pH due to protonation and salt formation.[1]
Methanol, Ethanol Polar ProticSolubleThe alkyl portion of the alcohols provides some non-polar character, improving interaction with the solute's hydrocarbon frame, while still allowing for hydrogen bonding.
Dichloromethane (DCM) Polar AproticVery SolubleExcellent solvent for moderately polar compounds. Favorable dipole-dipole interactions are expected.
Tetrahydrofuran (THF) Polar AproticVery SolubleSimilar to DCM, its polarity is well-suited to solvate the target molecule.
Acetone Polar AproticVery SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Acetonitrile Polar AproticSolubleA polar aprotic solvent, expected to be a good solvent for this compound.
Ethyl Acetate Moderately PolarSolubleBalances polarity with some non-polar character, making it a good candidate.
Toluene Non-Polar (Aromatic)Sparingly SolubleThe aromatic ring provides some polarizability, which may allow for slightly better solvation than aliphatic non-polar solvents.
Hexane, Heptane Non-Polar (Aliphatic)Insoluble / Poorly SolubleSignificant mismatch in polarity. The energy gained from weak van der Waals forces is insufficient to overcome the solute-solute interactions.[5]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For drug development and process chemistry, determining the thermodynamic equilibrium solubility is paramount for reproducible results. The isothermal shake-flask method is the universally recognized gold standard for this purpose.[6][7][8] It is designed to ensure that the solvent is fully saturated with the solute at a specific temperature.

Causality and Experimental Design

The core principle of this protocol is to create a saturated solution in a state of thermodynamic equilibrium. This means the rate of dissolution of the solid solute equals the rate of its precipitation.[8] This is achieved by adding an excess of the solute and allowing sufficient time and agitation for equilibrium to be reached at a constant temperature. Temperature control is critical, as solubility is highly temperature-dependent.[5][8]

Workflow Diagram

G Shake-Flask Method Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent in vial B Seal vial tightly A->B C Place in isothermal shaker (e.g., 25°C, 24-48h) B->C D Allow suspension to settle (still at temp) C->D After agitation E Withdraw supernatant using filter syringe D->E F Ensure no solid particles are transferred E->F G Accurately weigh aliquot of clear supernatant F->G H Evaporate solvent under vacuum G->H I Weigh residual solute H->I J Calculate Solubility (e.g., in g/L or mg/mL) I->J

Caption: Step-by-step workflow for the isothermal shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of the Slurry:

    • To a series of 4 mL glass vials, add approximately 2 mL of the desired organic solvent.

    • Add an excess amount of bis(pyrrolidin-1-yl)methane to each vial. A visible excess of undissolved material must be present throughout the experiment to ensure saturation.[6]

    • Seal each vial securely with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant, controlled temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. For many organic systems, 24 hours is adequate, but 48 hours is recommended to be certain.[8] The goal is to ensure the concentration of the solute in the solution is no longer changing over time.

  • Phase Separation:

    • After the equilibration period, stop the shaker but allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a plastic syringe.

    • Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first ~0.2 mL to saturate the filter material.

    • Dispense a known volume (e.g., 1.00 mL) of the clear, filtered solution into a pre-weighed vial.

  • Quantification (Gravimetric Method):

    • Record the exact mass of the vial containing the filtered supernatant.

    • Remove the solvent under a gentle stream of nitrogen or by using a rotary evaporator or vacuum centrifuge. Ensure the sample is not heated excessively to prevent degradation or loss of the solute.

    • Once the solvent is fully removed, place the vial under high vacuum for several hours to remove any residual solvent traces.

    • Weigh the vial containing the dried solute residue.

    • Calculate the solubility by subtracting the initial vial mass from the final mass and dividing by the volume of the aliquot taken.

Practical Implications for Research and Development

  • Reaction Chemistry: Understanding the solubility profile allows for the selection of an optimal solvent that can dissolve reactants and reagents, facilitating efficient reaction kinetics. For bis(pyrrolidin-1-yl)methane, polar aprotic solvents like DCM or THF are excellent starting points for homogeneous reactions.

  • Purification: Solubility differences are the basis of purification by crystallization and chromatography. If a less polar solvent like toluene results in sparing solubility, it could be an effective anti-solvent for crystallizing the compound from a more soluble medium like ethyl acetate.

  • Formulation Science: In drug development, solubility in pharmaceutically acceptable solvents is a critical parameter. While not a typical API itself, if this moiety were part of a larger drug molecule, its solubility characteristics would heavily influence formulation strategies. The basicity of the amine groups suggests that pH modification could be a powerful tool to increase aqueous solubility if required.[9]

Conclusion

Bis(pyrrolidin-1-yl)methane is a moderately polar, basic compound whose solubility is governed by a balance between its polar amine functionalities and its non-polar hydrocarbon structure. It is predicted to be highly soluble in polar aprotic solvents (DCM, THF, acetone) and moderately soluble in polar protic solvents (alcohols), with poor solubility in non-polar aliphatic solvents like hexane. For precise, reproducible quantitative data, the isothermal shake-flask method is the recommended standard. The insights and protocols provided in this guide equip researchers and developers with the necessary tools to effectively predict, determine, and utilize the solubility properties of this compound in their work.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (2023). Solubility of Organic Compounds.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PMC. (n.d.).
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • PMC. (n.d.).
  • Lyondell Chemical Company. (n.d.). N-Methyl-2-Pyrrolidone.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • BenchChem. (2025). How to resolve poor solubility of Methyl 2-(pyrrolidin-1-yl)
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties.
  • PubMed. (n.d.). An efficient synthesis of bis(indolyl)
  • Unknown. (n.d.). N-methylpyrrolidone.
  • Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)
  • ResearchGate. (n.d.). Physicochemical Properties of Near-Linear Lanthanide(II) Bis(silylamide) Complexes (Ln = Sm, Eu, Tm, Yb).
  • American Chemical Society. (2009). N-Methyl-2-pyrrolidone.
  • MDPI. (n.d.). 6,6′-{[Ethane-1,2-diylbis(azaneylylidene)]bis(methaneylylidene)}bis[(1-oxyl-2,2,5,5-tetramethylpyrrolidine-3-carboxy)
  • FLORE. (n.d.). Role of chain length in the physical properties and hydrophobicity of (CnH2n+1NH3)2PbX4 (n).
  • PMC. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)
  • Precise PEG. (n.d.). bis(2,5-dioxopyrrolidin-1-yl) (sulfinylbis(ethane-2,1-diyl))
  • Sigma-Aldrich. (n.d.).
  • PMC. (2023). Polyaromatic Bis(indolyl)
  • Bryan Research & Engineering, LLC. (n.d.). Solubility of Hydrocarbons in Physical Solvents.
  • ResearchGate. (2025).
  • Semantic Scholar. (2023).

Sources

Foundational

Difference between 1-methylpyrrolidine and 1,1'-methylenedipyrrolidine

Structural Divergence, Impurity Profiling, and Control Strategies in Drug Development Executive Summary In pharmaceutical synthesis, 1-methylpyrrolidine (1-MP) is a ubiquitous tertiary amine used as a base, solvent, and...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Impurity Profiling, and Control Strategies in Drug Development

Executive Summary

In pharmaceutical synthesis, 1-methylpyrrolidine (1-MP) is a ubiquitous tertiary amine used as a base, solvent, and intermediate (e.g., in cefepime synthesis).[1] However, its purity is frequently compromised by 1,1'-methylenedipyrrolidine (1,1'-MDP) , a bis-aminal byproduct.

The distinction is not merely structural but functional:

  • 1-MP is a chemically stable, nucleophilic base.

  • 1,1'-MDP is an acid-labile "masked" formaldehyde source.

For drug development professionals, 1,1'-MDP represents a critical quality attribute (CQA). As an aminal, it can hydrolyze under physiological or acidic analytical conditions to release formaldehyde (a mutagen) and pyrrolidine, potentially triggering genotoxic impurity (GTI) alerts or causing "ghost peaks" during HPLC analysis.

Structural & Physicochemical Divergence

The two compounds share a pyrrolidine core but differ fundamentally in connectivity and stability.

Feature1-Methylpyrrolidine (1-MP)1,1'-Methylenedipyrrolidine (1,1'-MDP)
CAS Number 120-94-57309-47-9
Molecular Formula C₅H₁₁NC₉H₁₈N₂
Molecular Weight 85.15 g/mol 154.25 g/mol
Structure Type Tertiary Amine (Monomer)Aminal (Dimer)
Boiling Point ~80°C~205°C (Predicted/Higher)
Solubility Miscible with water/organicsSoluble in organics; decomposes in aq.[2] acid
Chemical Stability High (Stable to base/heat)Low (Hydrolyzes in dilute acid)
Role Target Reagent / SolventImpurity / Formaldehyde Reservoir

The Synthetic Nexus: The Eschweiler-Clarke Bifurcation[1]

The presence of 1,1'-MDP in 1-MP supplies is almost exclusively due to the mechanism of reductive amination (specifically the Eschweiler-Clarke reaction).

When pyrrolidine is methylated using formaldehyde (HCHO) and formic acid (HCOOH), the reaction proceeds through a common iminium ion intermediate . The ratio of product (1-MP) to impurity (1,1'-MDP) is determined by a competition between reduction (Path A) and nucleophilic attack (Path B).

Mechanistic Pathway (Graphviz)

EschweilerClarke Start Pyrrolidine + Formaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Iminium Iminium Ion (Electrophilic Pivot) Hemiaminal->Iminium - H₂O Formate + Formate (HCOO⁻) (Hydride Transfer) Iminium->Formate Path A (Reduction) PyrrolidineAttack + Pyrrolidine (Nucleophilic Attack) Iminium->PyrrolidineAttack Path B (Dimerization) Target 1-Methylpyrrolidine (1-MP) Formate->Target - CO₂ Impurity 1,1'-Methylenedipyrrolidine (1,1'-MDP) PyrrolidineAttack->Impurity

Figure 1: The Eschweiler-Clarke Bifurcation.[3][4][5] High concentrations of unreacted pyrrolidine favor Path B, leading to aminal formation.

Reactivity Profile & Pharmaceutical Implications[1][7][8]

1-Methylpyrrolidine (The Base)[9][10][11]
  • Function: Acts as a non-nucleophilic base in many organic syntheses due to steric bulk around the nitrogen.

  • Metabolism: In biological systems, it can be oxidized to the lactam (N-methylpyrrolidone), but it is generally stable in standard storage conditions.

1,1'-Methylenedipyrrolidine (The Impurity)
  • Acid Lability: The N-C-N aminal linkage is extremely sensitive to acid.

    
    
    
  • Genotoxicity Risk: Because it releases formaldehyde (a Class 1 carcinogen) upon hydrolysis, 1,1'-MDP must be controlled to ppm levels in API (Active Pharmaceutical Ingredient) manufacturing.

  • Mannich Reagent Precursor: In synthetic organic chemistry, 1,1'-MDP can be used intentionally as a "masked" iminium ion source for Mannich reactions, reacting with ketones or phenols.

Analytical & Purification Protocols

Analytical Detection (GC-MS)

Gas Chromatography is the preferred method for differentiation because HPLC using acidic mobile phases will decompose 1,1'-MDP on the column.

  • 1-MP (Target):

    • Retention Time: Early eluting (Low BP).

    • Mass Spec: Parent ion

      
      . Base peak usually 
      
      
      
      (loss of ethylene).
  • 1,1'-MDP (Impurity):

    • Retention Time: Late eluting (High BP).

    • Mass Spec: Parent ion

      
      .
      
    • Fragmentation: Characteristic cleavage of the N-C bond yields a pyrrolidinium methylene ion (

      
      ).
      
Purification Strategy: The "Acid Wash" Protocol

Distillation alone is often insufficient to remove traces of 1,1'-MDP due to azeotrope formation or simple carryover. Chemical purification exploits the aminal's acid lability.

Self-Validating Purification Workflow:

  • Dissolution: Dissolve crude 1-MP in a non-miscible organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Hydrolysis (The Critical Step): Wash the organic layer with 10% aqueous HCl .

    • Mechanism:[6][7][8] 1-MP is protonated and moves to the aqueous layer. 1,1'-MDP hydrolyzes; the formaldehyde stays in water (as hydrate), and the released pyrrolidine is protonated in the water.

  • Separation: Discard the organic layer (removes non-basic impurities).

  • Basification: Treat the aqueous layer with excess NaOH (pH > 12) to liberate the free amine (1-MP).

  • Extraction: Extract 1-MP back into fresh organic solvent.

  • Distillation: Dry and distill. The 1,1'-MDP is chemically destroyed, preventing reformation.

Visualization: Analytical Decision Tree

AnalysisWorkflow Sample Unknown Sample (1-MP vs 1,1'-MDP) Test1 Acidic Hydrolysis Test (Add dilute HCl) Sample->Test1 ResultA Formaldehyde Release (Chromotropic Acid Test +) Test1->ResultA Decomposes ResultB No Decomposition (Stable Salt Formation) Test1->ResultB Stable ConclusionA Contains 1,1'-MDP (Aminal Impurity) ResultA->ConclusionA ConclusionB Pure 1-MP (Tertiary Amine) ResultB->ConclusionB

Figure 2: Rapid chemical differentiation workflow based on acid lability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8006, 1-Methylpyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 296576, 1,1'-Methylenedipyrrolidine. Retrieved from [Link]

  • Organic Syntheses (1945). Eschweiler-Clarke Methylation of Amines.[8] Org. Synth. 25, 89. (Foundational mechanism reference). Retrieved from [Link]

  • European Medicines Agency (ICH M7). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Guideline regarding formaldehyde-releasing impurities). Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) for 1-(Pyrrolidin-1-ylmethyl)pyrrolidine

An In-depth Technical Guide to the Safety Profile of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine Authored by: Gemini, Senior Application Scientist Introduction: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine, with the molecular formula C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine

Authored by: Gemini, Senior Application Scientist

Introduction: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine, with the molecular formula C9H18N2, is a diamine compound whose structural motif is of interest to researchers in medicinal chemistry and materials science.[1][2] As with any laboratory chemical, a thorough understanding of its safety profile is paramount for ensuring the well-being of research personnel and maintaining experimental integrity. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, synthesized from available data on close structural analogs and isomers, due to the limited specific safety data for this exact molecule. The principles and protocols outlined herein are grounded in established laboratory safety standards and are designed to empower researchers to handle this substance with the highest degree of care.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. While a dedicated Safety Data Sheet (SDS) for 1-(Pyrrolidin-1-ylmethyl)pyrrolidine is not widely available, data for the closely related isomer, 2-(Pyrrolidin-1-ylmethyl)pyrrolidine, and the parent compound, pyrrolidine, offer critical insights into its potential hazards.[3][4]

Based on this information, the compound is anticipated to be corrosive, an irritant, and harmful if swallowed.[3] The GHS classification is summarized below.

Table 1: GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
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Warning H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 1A/1B

Danger H314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1
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Danger H318: Causes serious eye damage[3][5]
Flammable LiquidCategory 2

Danger H225: Highly flammable liquid and vapour[6]

Note: Flammability is inferred from the parent compound, pyrrolidine, which is a highly flammable liquid.[4][6]

Emergency Response Protocols

Immediate and appropriate action during an emergency is critical. The corrosive nature of this compound, similar to pyrrolidine, demands swift response to minimize harm.[7]

First-Aid Measures

A clear, logical workflow is essential for first responders.

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact RinseSkin Remove Contaminated Clothing; Rinse Skin with Water (15+ min) Skin->RinseSkin Eye Eye Contact RinseEye Rinse Eyes Cautiously with Water (15+ min) Eye->RinseEye Ingestion Ingestion RinseMouth Rinse Mouth; Do NOT Induce Vomiting Ingestion->RinseMouth CallPoisonCenter IMMEDIATELY Call POISON CENTER or Doctor Move->CallPoisonCenter Seek Professional Help RinseSkin->CallPoisonCenter Seek Professional Help RinseEye->CallPoisonCenter Seek Professional Help RinseMouth->CallPoisonCenter Seek Professional Help

Caption: Emergency first-aid workflow following exposure.

  • General Advice: First aiders must protect themselves from exposure. Immediately remove any clothing soiled by the product.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical aid.[5]

  • Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the skin with copious amounts of water or shower for at least 15 minutes.[5][8] Severe skin burns will require immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do so. Continue rinsing.[6] Immediately call a POISON CENTER or doctor.[9]

  • Ingestion: Rinse mouth thoroughly with water.[8] Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[6]

Fire-Fighting Measures

The anticipated high flammability of this liquid requires specific fire-fighting protocols. Vapors are likely heavier than air and may travel to a source of ignition and flash back.[7][10]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[8][11] Water mist may be used to cool closed containers, but a direct water jet may be ineffective.[10][11]

  • Specific Hazards: The substance decomposes on burning, producing toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8][11] Containers may explode when heated.[10][11] Vapors can form explosive mixtures with air.[11]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full chemical-resistant protective clothing.[7]

Handling, Storage, and Exposure Control

Proactive measures are the cornerstone of laboratory safety.

Safe Handling
  • Work under a chemical fume hood to avoid breathing vapors or mists.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.

  • Keep away from open flames, hot surfaces, and other sources of ignition.[12] No smoking.

  • Use only non-sparking tools.[12]

  • Take precautionary measures against static discharge. All equipment, including containers and receiving equipment, must be grounded and bonded.[8][12]

  • Avoid contact with skin, eyes, and clothing.[13]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

  • Store in a designated flammables area, away from heat and ignition sources.[11][12]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]

  • Store locked up.[6]

Exposure Controls and Personal Protection

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Wear safety glasses with side-shields (or goggles) and a face shield.[13]Protects against splashes of corrosive material.[8]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), flame-retardant antistatic protective clothing.[13]Prevents skin contact with the corrosive and potentially sensitizing substance.[14]
Respiratory Required when vapors/aerosols are generated. Use a respirator with an appropriate filter for organic vapors.Protects against inhalation of harmful vapors.
Engineering Work in a chemical fume hood. Ensure eyewash stations and safety showers are immediately available.[11][13]Minimizes airborne concentrations and provides immediate decontamination facilities.

Physical and Chemical Properties

Quantitative data for 1-(Pyrrolidin-1-ylmethyl)pyrrolidine is limited. The table below includes available data for the target compound and its close analog, pyrrolidine, for reference.

Table 3: Physical and Chemical Properties

Property1-(Pyrrolidin-1-ylmethyl)pyrrolidinePyrrolidine (for reference)
Molecular Formula C9H18N2[1]C4H9N[8]
Molecular Weight 154.25 g/mol [1]71.123 g/mol [4]
Appearance Colorless liquid (anticipated)Colorless to yellow liquid[7]
Boiling Point 94-95 °C @ 30 Torr[1]87-89 °C[7]
Melting Point Not available-63 °C[7]
Flash Point Not available-21 °C to 3 °C[6][11]
Density 1.006 g/cm³ (Predicted)[1]0.85 - 0.866 g/cm³[7]
Solubility in Water Not availableMiscible[7]
Vapor Density Not available2.45 (Air = 1.0)[7][8]
pH 7.85 (Predicted pKa)[1]12.9 (100 g/L solution)[8]

Stability and Reactivity

  • Reactivity: Vapors may form explosive mixtures with air. The substance is a strong base and reacts violently with acids and oxidants.[7]

  • Chemical Stability: Stable under normal, recommended storage conditions.[11]

  • Conditions to Avoid: Heat, flames, sparks, and all sources of ignition.[8][11] Exposure to direct sunlight.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][11]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][11]

Toxicological Profile

The primary toxicological concerns are acute oral toxicity and severe corrosive effects on skin and eyes.[3]

  • Acute Toxicity: Harmful if swallowed (H302).[3] Harmful if inhaled (H332) is also a potential hazard, by analogy with pyrrolidine.

  • Skin Corrosion/Irritation: Causes severe skin burns (H314).[3] Contact may result in inflammation, blistering, or pain.[5]

  • Serious Eye Damage/Irritation: Causes serious, potentially irreversible eye damage (H318).[3][5]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No specific data is available for this compound.

Accidental Release Measures

A systematic approach is required to safely manage spills.

SpillResponse cluster_initial Initial Response cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Non-Essential Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition ELIMINATE Ignition Sources (Flames, Sparks, Static) Ventilate->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect Residue with Non-Sparking Tools Contain->Collect Container Place in a Closed, Labeled Container for Flammable Waste Collect->Container Dispose Dispose of According to Local/National Regulations Container->Dispose

Caption: Step-by-step workflow for managing accidental spills.

  • Personal Precautions: Avoid breathing vapors and contact with the substance.[12] Evacuate the danger area and ensure adequate ventilation.[9]

  • Environmental Precautions: Prevent the product from entering drains, as it may be harmful to aquatic life.

  • Methods for Cleaning Up: Remove all sources of ignition.[8] Cover drains. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7][12] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[8][12]

References

  • ICSC 1315 - PYRROLIDINE. INCHEM. [Link]

  • 2-(Pyrrolidin-1-ylmethyl)pyrrolidine. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(pyrrolidin-1-ylmethyl)pyrrolidine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet 1-Methylpyrrolidine. MetaSci Inc. [Link]

  • Safety Data Sheet - Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. (2023, July 26). Chevron. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • SAFETY DATA SHEET - Ethylenediaminetetraacetic acid, disodium salt dihydrate. (2009, September 3). Fisher Scientific. [Link]

  • Pyrrolidine Hazard Summary. New Jersey Department of Health. [Link]

Sources

Foundational

Bis(pyrrolidin-1-yl)methane Derivatives: A Technical Guide to Synthesis, Properties, and Applications

Introduction: The Pyrrolidine Scaffold and the "Bis-Heterocycle-Methane" Motif The relentless pursuit of novel molecular architectures with unique functional properties is a cornerstone of modern chemical and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold and the "Bis-Heterocycle-Methane" Motif

The relentless pursuit of novel molecular architectures with unique functional properties is a cornerstone of modern chemical and pharmaceutical research. Within this landscape, heterocyclic compounds hold a place of particular prominence. This guide delves into the chemistry and potential applications of bis(pyrrolidin-1-yl)methane derivatives, a class of compounds at the intersection of two important structural concepts: the privileged pyrrolidine scaffold and the versatile "bis-heterocycle-methane" motif.

The Significance of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and catalysts.[1][2][3] Its prevalence stems from a combination of favorable properties:

  • Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance aqueous solubility and modulate other key physicochemical parameters of a molecule, which is often beneficial for drug candidates.[1]

  • Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the introduction of multiple stereocenters, enabling a more precise three-dimensional exploration of pharmacophore space.[2][3]

  • Hydrogen Bonding Capabilities: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group (if present) can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets.[1]

These attributes have led to the incorporation of the pyrrolidine scaffold into a wide range of approved drugs, including ACE inhibitors and various other therapeutic agents.[1]

The "Bis-Heterocycle-Methane" Structural Motif: A Gateway to Novel Functionality

The "bis-heterocycle-methane" motif, where two heterocyclic rings are linked by a single methylene group, has emerged as a particularly fruitful area of research. This structural arrangement gives rise to molecules with diverse and often potent biological activities, as well as interesting properties in coordination chemistry. Prominent examples include:

  • Bis(indolyl)methanes (BIMs): Extensively studied for their anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[4][5][6][7][8]

  • Bis(pyrazolyl)methanes: Valued as versatile bidentate ligands in coordination chemistry and catalysis, with derivatives also showing promise as antibacterial agents.[9][10][11][12]

  • Bis(indazolyl)methanes: Structurally similar to their pyrazolyl counterparts, these compounds are also explored as chelating ligands.[4][9]

The methylene bridge in these compounds provides a flexible linker between the two heterocyclic units, allowing them to adopt conformations suitable for binding to biological targets or coordinating with metal centers.

Introducing Bis(pyrrolidin-1-yl)methane: Structure and Potential

Bis(pyrrolidin-1-yl)methane, with the chemical formula C₉H₁₈N₂, represents the parent compound of the derivative class discussed in this guide. While direct and extensive research on this specific class of compounds is less prevalent than for its aromatic counterparts, the well-established chemistry of the pyrrolidine ring and the proven utility of the "bis-heterocycle-methane" motif provide a strong foundation for predicting their synthesis, properties, and applications.

This guide will, therefore, leverage the extensive knowledge from related fields to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in exploring the potential of bis(pyrrolidin-1-yl)methane derivatives.

Synthetic Methodologies for Bis(pyrrolidin-1-yl)methane and its Derivatives

The synthesis of bis(pyrrolidin-1-yl)methane and its derivatives can be approached through several strategies, largely inferred from the successful synthesis of analogous "bis-heterocycle-methane" compounds.

Direct Synthesis of the Parent Bis(pyrrolidin-1-yl)methane

The most straightforward approach to the parent compound involves the reaction of pyrrolidine with a one-carbon electrophile.

A plausible and direct synthesis would involve the condensation of two equivalents of pyrrolidine with a suitable methylene source, such as formaldehyde or dichloromethane, under basic conditions. This reaction is analogous to the formation of aminals from secondary amines and aldehydes.

A high-yielding, one-pot synthesis of bis(1H-indazol-1-yl)methane has been reported using a 3d-metal salt catalyst and dimethyl sulfoxide (DMSO) as the methylene source.[4][9] This methodology presents a promising avenue for the synthesis of bis(pyrrolidin-1-yl)methane.

Experimental Protocol (Inferred): Metal-Catalyzed One-Pot Synthesis

  • Reaction Setup: To a solution of pyrrolidine (2.0 equivalents) in DMSO, add a catalytic amount of a 3d-metal salt (e.g., CoCl₂, NiCl₂, CuCl₂) (0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture under reflux for 24 hours. The temperature will depend on the boiling point of the solvent and the desired reaction rate.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Aryl-Substituted Methylene-Bridged Derivatives

The introduction of a substituent on the methylene bridge can be achieved by reacting pyrrolidine with various aldehydes, a common strategy for synthesizing bis(indolyl)methanes.[6][8][13]

The acid-catalyzed reaction of two equivalents of pyrrolidine with an aldehyde (R-CHO) is expected to yield the corresponding C-substituted bis(pyrrolidin-1-yl)methane derivative. A variety of catalysts, such as p-toluenesulfonic acid, have been shown to be effective for this type of transformation.[6]

Experimental Protocol (Inferred): Acid-Catalyzed Condensation with Aldehydes

  • Reaction Setup: To a solution of pyrrolidine (2.0 equivalents) and an aldehyde (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane), add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for a duration determined by monitoring the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

G pyrrolidine1 Pyrrolidine (2 eq.) intermediate Iminium Ion Intermediate pyrrolidine1->intermediate Attack on protonated aldehyde aldehyde R-CHO (1 eq.) aldehyde->intermediate catalyst Acid Catalyst (e.g., p-TSA) catalyst->aldehyde product Bis(pyrrolidin-1-yl)methane Derivative intermediate->product + Pyrrolidine

Spectroscopic and Structural Characterization

The structural elucidation of bis(pyrrolidin-1-yl)methane derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The key diagnostic signal will be a singlet for the methylene bridge protons (-N-CH₂-N-), typically appearing in the range of 3.0-4.5 ppm. For C-substituted derivatives, this will be a methine proton signal. The protons on the pyrrolidine rings will show characteristic multiplets.

    • ¹³C NMR: The methylene bridge carbon will give a distinct signal, and the carbons of the pyrrolidine rings will appear in the aliphatic region.

  • Mass Spectrometry (MS): Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern, confirming the successful synthesis of the target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic C-H and C-N stretching vibrations. The absence of N-H stretches (for the parent compound) and C=O stretches (from aldehyde starting materials) will be indicative of a successful reaction.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous proof of structure, including bond lengths, bond angles, and conformational details.[4][9]

Potential Applications of Bis(pyrrolidin-1-yl)methane Derivatives

Based on the known activities of structurally similar compounds, bis(pyrrolidin-1-yl)methane derivatives are poised to be valuable in several fields.

Coordination Chemistry and Catalysis

Drawing parallels with bis(pyrazolyl)methane systems, bis(pyrrolidin-1-yl)methane derivatives are expected to act as effective bidentate ligands for a variety of transition metals.[11][12] The two nitrogen atoms can chelate to a metal center, forming a stable six-membered ring. This coordination can be used to construct discrete metal complexes or coordination polymers with interesting magnetic, optical, or catalytic properties.

G cluster_ligand Bis(pyrrolidin-1-yl)methane Ligand N1 N CH2 CH₂ N1->CH2 Pyr1 Pyrrolidine Ring 1 N1->Pyr1 M Metal Center (M) N1->M Coordination Bond N2 N N2->CH2 Pyr2 Pyrrolidine Ring 2 N2->Pyr2 N2->M Coordination Bond

Drug Discovery and Medicinal Chemistry

The rich pharmacology of the "bis-heterocycle-methane" motif suggests that bis(pyrrolidin-1-yl)methane derivatives could be promising candidates for drug discovery programs.

Bis(indolyl)methanes and bis(pyridyl)methanes have demonstrated significant cytotoxic activity against various cancer cell lines.[5][7] The ability of these molecules to induce apoptosis and inhibit cell proliferation suggests that bis(pyrrolidin-1-yl)methane derivatives could possess similar anticancer properties.

Compound ClassReported Biological ActivityReference
Bis(indolyl)methanesAnticancer, Antiparasitic[5]
Bis(pyridyl)methanesCytotoxic against human cancer cell lines[5]
Bis(pyrazolyl)methanesAntibacterial[9][10]

Table 1: Biological Activities of Structurally Related "Bis-Heterocycle-Methane" Compounds.

A novel bis(pyrazolyl)methane compound has been identified as a potential agent against Gram-positive bacteria, including Staphylococcus aureus.[9][10] This finding opens up the possibility that bis(pyrrolidin-1-yl)methane derivatives could also exhibit antibacterial activity, providing a new scaffold for the development of novel antibiotics.

Corrosion Inhibition

Organic compounds containing nitrogen and/or oxygen atoms are often effective corrosion inhibitors for metals in acidic media. Bis(indolyl)methane derivatives have been successfully investigated as green corrosion inhibitors for mild steel.[7][14] The mechanism of action typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. Given the presence of two nitrogen atoms, bis(pyrrolidin-1-yl)methane derivatives are strong candidates for similar applications in materials science.

Future Perspectives and Research Directions

The field of bis(pyrrolidin-1-yl)methane derivatives is ripe for exploration. While this guide provides a predictive framework based on the chemistry of analogous systems, significant opportunities exist for original research:

  • Systematic Synthesis and Library Development: The synthesis and characterization of a diverse library of bis(pyrrolidin-1-yl)methane derivatives with various substituents on the methylene bridge and the pyrrolidine rings are essential first steps.

  • Exploration of Biological Activity: Screening these new compounds for a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, could lead to the discovery of novel therapeutic agents.

  • Coordination Chemistry and Catalysis: A thorough investigation of the coordination behavior of these compounds with different metal ions could unveil new catalysts for organic transformations or functional materials with unique properties.

  • Computational Studies: Density Functional Theory (DFT) and other computational methods could be employed to predict the geometries, electronic properties, and reactivity of these molecules, guiding synthetic efforts and the interpretation of experimental results.

References

  • Chiacchio, U.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021, 26(16), 4854. [Link]

  • Chiacchio, U.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Lind, N. M.; et al. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions. 2022, 3(1), 59-69. [Link]

  • Pérez-Laguna, V.; et al. A novel bis(pyrazolyl)methane compound as a potential agent against Gram-positive bacteria. Scientific Reports. 2021, 11, 16306. [Link]

  • Rani, M.; et al. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. Pharm. Chem. J. 2022, 56, 1148–1155. [Link]

  • Pérez-Laguna, V.; et al. A novel bis(pyrazolyl)methane compound as a potential agent against Gram-positive bacteria. PubMed. [Link]

  • Otero, A.; et al. Metal complexes with heteroscorpionate ligands based on the bis(pyrazol-1-yl)methane moiety: Catalytic chemistry. Coord. Chem. Rev. 2013, 257, 1806-1868. [Link]

  • Imran, S.; et al. A Review of Bisindolylmethane as an Important Scaffold for Drug Discovery. Curr. Med. Chem. 2015, 22(38), 4412-4433. [Link]

  • Cocco, M. T.; et al. New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. Eur. J. Med. Chem. 2003, 38(1), 37-47. [Link]

  • Ghorai, A.; et al. Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands: biomimetic catalytic oxidation, BSA protein interaction and cytotoxicity studies. RSC Adv. 2024, 14, 18608-18621. [Link]

  • Yadav, M.; et al. A thermodynamical, electrochemical and surface investigation of Bis (indolyl) methanes as Green corrosion inhibitors for mild steel in 1 M hydrochloric acid solution. J. Assoc. Arab Univ. Basic Appl. Sci. 2015, 18, 21-29. [Link]

  • Bahee, A. K.; et al. Antibacterial Activity of Bis(Indolyl) Methane Derivatives against Staphylococcus Aureus. Advanced Journal of Chemistry, Section A. 2020, 3(3), 722-731. [Link]

  • PubChem. Bis(4-pyrrolidin-1-ylphenyl)methanol. [Link]

  • Qi, L.; et al. Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer Properties. ResearchGate. [Link]

  • Ramesh, S.; Saravanan, D. An Efficient Method for the Synthesis of Bis(indolyl)methane Catalyzed by NiI2. Organic & Medicinal Chem IJ. 2020, 9(5). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,1'-methylenedipyrrolidine from pyrrolidine and formaldehyde

Abstract & Utility This Application Note details the synthesis of 1,1'-methylenedipyrrolidine (also known as bis(pyrrolidin-1-yl)methane or dipyrrolidinomethane). This compound belongs to the class of aminals (N,N-acetal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This Application Note details the synthesis of 1,1'-methylenedipyrrolidine (also known as bis(pyrrolidin-1-yl)methane or dipyrrolidinomethane). This compound belongs to the class of aminals (N,N-acetals), formed by the condensation of two equivalents of a secondary amine with one equivalent of an aldehyde.

Key Applications:

  • Ligand Synthesis: Acts as a bidentate nitrogen donor or a precursor for N-heterocyclic carbene (NHC) ligands.

  • Mannich Reagent: Serves as an in situ source of the pyrrolidinium iminium ion for amino-methylation reactions.

  • Cross-linking Agent: Used in polymer chemistry to introduce methylene bridges between amine-functionalized chains.

Reaction Mechanism

The formation of 1,1'-methylenedipyrrolidine proceeds via a nucleophilic addition-elimination pathway. Understanding this mechanism is critical for controlling impurity profiles, particularly the prevention of hydrolysis or oligomerization.

Mechanistic Pathway
  • Hemiaminal Formation: Pyrrolidine attacks the electrophilic carbonyl carbon of formaldehyde.

  • Iminium Ion Generation: Proton transfer and elimination of water generate the highly electrophilic iminium ion (

    
    ).
    
  • Aminal Formation: A second equivalent of pyrrolidine attacks the iminium ion to form the final methylene-bridged dimer.

ReactionMechanism Pyr1 Pyrrolidine (Eq 1) Hemi N-Hydroxymethyl pyrrolidine (Hemiaminal) Pyr1->Hemi Nucleophilic Attack HCHO Formaldehyde HCHO->Hemi Iminium Pyrrolidinium Iminium Ion Hemi->Iminium -OH (Water Elim.) Water H2O Hemi->Water Elimination Product 1,1'-Methylenedipyrrolidine (Aminal) Iminium->Product Nucleophilic Attack Pyr2 Pyrrolidine (Eq 2) Pyr2->Product

Figure 1: Step-wise mechanism of aminal formation from pyrrolidine and formaldehyde.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 2.05 : 1.0 (Amine : Aldehyde)Slight excess of pyrrolidine ensures complete consumption of formaldehyde and prevents polymerization (paraformaldehyde formation).
Temperature 0°C

25°C (Initial)
The reaction is exothermic. Uncontrolled heat can cause amine oxidation or loss of volatile pyrrolidine (bp 87°C).
pH Control Basic (pH > 10)Aminals are acid-labile. The reaction medium must remain basic to prevent hydrolysis back to starting materials.
Water Removal Critical for Method BAminal formation is an equilibrium process. Removing water drives the reaction to completion (Le Chatelier's principle).

Experimental Protocols

Method A: Aqueous Synthesis (Standard Protocol)

Best for rapid, small-scale synthesis where high-vacuum distillation is available.

Reagents:

  • Pyrrolidine (99%)[1]

  • Formalin (37% aqueous formaldehyde)

  • Potassium Hydroxide (KOH) pellets

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Place in an ice/water bath.

  • Charge: Add Pyrrolidine (2.1 equiv) to the flask. Cool to 0–5°C.

  • Addition: Add Formalin (1.0 equiv) dropwise via the addition funnel over 30 minutes.

    • Note: Maintain internal temperature < 20°C. The reaction is vigorously exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Two layers will form (the upper organic layer is the product; the lower is aqueous).

  • Separation: Add solid KOH pellets (approx. 0.2 g per mL of formalin used) to the mixture while stirring. This "salts out" the organic phase and absorbs water.

  • Extraction: Decant the organic layer. Extract the aqueous layer once with a minimal amount of diethyl ether (optional, if yield maximization is required).

  • Drying: Dry the combined organic phase over solid KOH or anhydrous

    
     for 2 hours. Do not use acidic drying agents like silica or acidic alumina.
    
  • Purification: Fractional distillation under reduced pressure.

    • Target: Collect the fraction boiling at approx. 80–85°C at 15 mmHg (Note: BP varies with vacuum; use a nomograph).

Method B: Anhydrous Synthesis (High Purity)

Best for applications requiring strictly water-free product (e.g., organometallic ligands).

Reagents:

  • Pyrrolidine[1][2][3][4][5][6]

  • Paraformaldehyde (Solid)[4][7]

  • Toluene or Benzene

  • Molecular Sieves (4Å) or Dean-Stark apparatus

Procedure:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Paraformaldehyde (1.0 equiv) and Toluene (solvent volume) .

  • Addition: Add Pyrrolidine (2.1 equiv) .

  • Reflux: Heat the mixture to reflux. As the paraformaldehyde depolymerizes, it reacts with pyrrolidine. Water generated will azeotrope into the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 2–4 hours) and the solution becomes clear.

  • Workup: Cool to room temperature. Evaporate the toluene under reduced pressure (Rotavap).

  • Purification: Vacuum distillation of the residue (as in Method A).

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Choice Select Method Start->Choice MethodA Method A: Aqueous (Formalin + Pyrrolidine) Choice->MethodA MethodB Method B: Anhydrous (Paraformaldehyde + Toluene) Choice->MethodB Exotherm Control Exotherm (0°C) Stir 1 hr MethodA->Exotherm SaltOut Add KOH Pellets (Phase Separation) Exotherm->SaltOut Distill Vacuum Distillation (Purification) SaltOut->Distill Reflux Reflux w/ Dean-Stark (Remove Water) MethodB->Reflux Strip Evaporate Solvent Reflux->Strip Strip->Distill Analyze QC: NMR / GC-MS Distill->Analyze

Figure 2: Decision tree and workflow for Method A (Aqueous) vs. Method B (Anhydrous).

Characterization & QC

Confirm structure and purity using the following markers.

TechniqueExpected Signal / ResultInterpretation

NMR
(

)

~3.1–3.3 ppm (Singlet, 2H)
The methylene bridge (

) is the diagnostic peak.

NMR

~2.5 ppm (Multiplet, 8H)

-protons of the pyrrolidine ring.

NMR

~1.7 ppm (Multiplet, 8H)

-protons of the pyrrolidine ring.
GC-MS Molecular Ion (

)
Mass peak at 154 m/z .
Solubility Miscible in organic solventsIf insoluble or forms a precipitate, check for polymerization.

Safety & Handling (HSE)

1. Pyrrolidine:

  • Hazard: Highly Flammable (Flash point: 3°C), Corrosive (Causes severe skin burns).

  • Control: Handle in a fume hood. Use nitrile gloves. Keep away from ignition sources.[4][8][9]

2. Formaldehyde:

  • Hazard: Carcinogen, Sensitizer, Acute Toxicity.

  • Control: Avoid inhalation of vapors. Double-glove when handling formalin.

3. 1,1'-Methylenedipyrrolidine (Product):

  • Hazard: Likely skin irritant and corrosive (similar to parent amine).

  • Storage: Store in a tightly sealed container under inert gas (Nitrogen/Argon). Moisture Sensitive: Exposure to atmospheric moisture will slowly hydrolyze the aminal back to pyrrolidine and formaldehyde.

References

  • General Aminal Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (See Section: Addition of Amines to Aldehydes).
  • Mannich Reaction Mechanisms: Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070.

  • Physical Properties & Safety (Pyrrolidine): PubChem Database. Pyrrolidine (CID 31268). National Center for Biotechnology Information.

  • Physical Properties (1,1'-Methylenedipyrrolidine): ChemicalBook / CAS 5428-98-8 Entry.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for pyrrolidine-formaldehyde condensation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing pyrrolidine-formaldehyde condensation reactions. This guide, structured in a flexible questio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing pyrrolidine-formaldehyde condensation reactions. This guide, structured in a flexible question-and-answer format, provides in-depth technical advice and troubleshooting strategies to help you navigate the complexities of this vital synthetic transformation. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the pyrrolidine-formaldehyde condensation, and how does temperature play a role?

The pyrrolidine-formaldehyde condensation is a specific example of the Mannich reaction.[1] The reaction mechanism proceeds in two primary stages, both of which are influenced by temperature:

  • Iminium Ion Formation: Pyrrolidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by an acid-catalyzed dehydration to form a highly reactive electrophilic intermediate known as the Eschenmoser salt precursor, or more simply, a methyleneiminium ion.[1][2] This initial step is an equilibrium process. Higher temperatures can accelerate both the forward reaction (formation of the hemiaminal intermediate) and the subsequent dehydration, thus increasing the rate of iminium ion generation.[3]

  • Nucleophilic Attack: A compound with an acidic proton (often a ketone, aldehyde, or other carbonyl compound) is deprotonated or tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound, known as a Mannich base.[1] This step is also temperature-dependent, with higher temperatures generally increasing the rate of reaction.[4]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack Pyrrolidine Pyrrolidine Ketone Enolizable Ketone Formaldehyde Formaldehyde Hemiaminal Hemiaminal Intermediate Iminium Methyleneiminium Ion Enol Enol Form H2O_out H₂O MannichBase Mannich Base (Product)

Q2: What is a typical starting temperature range for optimizing this reaction?

The pyrrolidine-formaldehyde condensation can be conducted over a wide temperature spectrum, from ambient temperature to reflux conditions (up to 140°C), depending on the specific substrates, solvent, and catalyst used.[5][6][7]

  • Initial Screening: A good starting point for optimization is often a moderately elevated temperature, such as 40-60°C .[4]

  • Mild Conditions: Some reactions proceed efficiently at room temperature (20-25°C), particularly with highly reactive substrates.[8]

  • Forcing Conditions: Less reactive starting materials may require refluxing in solvents like ethanol (reflux ~78°C), toluene (reflux ~111°C), or dioxane (reflux ~101°C) to achieve a reasonable reaction rate.[5][9]

It is critical to consult literature for analogous reactions to determine a logical starting point for your specific system.

Q3: How does increasing the temperature generally affect the reaction's yield and purity?

There is a classic trade-off between reaction rate, yield, and purity as temperature increases.

  • Increased Rate: As dictated by the Arrhenius equation, raising the temperature will almost always increase the reaction rate.[4] This can lead to shorter reaction times and higher throughput.

  • Yield Optimization: Initially, increasing the temperature often improves the yield by overcoming the activation energy of the reaction. Studies have shown that moving from 21°C to 40-50°C can significantly increase yield from ~58% to 85% in certain Mannich systems.[4]

  • Purity and Side Reactions: Excessively high temperatures can be detrimental. Above a certain threshold, the increased energy in the system can activate alternative reaction pathways, leading to the formation of impurities and a potential decrease in the desired product's yield and purity. For instance, in an asymmetric Mannich reaction, enantioselectivity was excellent up to ~77°C but dropped significantly at temperatures of 84°C and above.[4] Common side reactions accelerated by heat include self-condensation of the carbonyl partner and the Cannizzaro reaction of formaldehyde.[10][11]

Troubleshooting Guide

Problem: My reaction yield is low or the reaction has stalled.

Q: I've run my reaction at room temperature for 24 hours with little to no product formation. Is the temperature too low?

A: Yes, this is a very likely cause. The activation energy for the rate-limiting step (often the dehydration to form the iminium ion or the final C-C bond formation) may not be sufficiently overcome at ambient temperature.

Expert Advice & Causality: The kinetics of the Mannich reaction are highly temperature-dependent. A low temperature translates to slower molecular motion and fewer molecules possessing the required energy to cross the activation barrier.

Troubleshooting Steps:

  • Incremental Temperature Increase: Gently heat the reaction mixture to 40-50°C using a controlled oil bath and monitor the progress by TLC or LC-MS every 1-2 hours. This moderate increase is often sufficient to initiate the reaction without promoting side reactions.

  • Consider Reflux: If a moderate temperature is ineffective, increasing the temperature to reflux may be necessary. The choice of solvent will dictate the reflux temperature.

  • Water Removal: The formation of the iminium ion from the hemiaminal intermediate releases a molecule of water.[3] According to Le Châtelier's principle, the presence of water can push the equilibrium back towards the starting materials. At higher temperatures (e.g., refluxing in toluene), using a Dean-Stark apparatus to physically remove water from the reaction can be highly effective in driving the reaction to completion.

G Start Problem: Low/No Yield Check_Temp Is reaction at room temp? Start->Check_Temp Increase_Temp Action: Increase temp to 40-60°C. Monitor progress. Check_Temp->Increase_Temp Yes Other_Issue Consult other parameters (catalyst, reagents, pH) Check_Temp->Other_Issue No Check_Progress Is reaction proceeding? Increase_Temp->Check_Progress Reflux Action: Increase to reflux. Consider Dean-Stark. Check_Progress->Reflux No Success Problem Resolved Check_Progress->Success Yes Reflux->Success

Problem: My reaction is fast, but the final product is impure.

Q: I am getting a good conversion to product, but my crude NMR shows multiple byproducts. I ran the reaction at 120°C. Is the temperature too high?

A: It is highly probable that the temperature is too high, leading to thermal degradation or side reactions. High temperatures provide enough energy to overcome the activation barriers of undesired reaction pathways.

Expert Advice & Causality: While high temperatures accelerate the desired reaction, they disproportionately accelerate side reactions with higher activation energies. Potential side reactions include:

  • Self-Aldol Condensation: The enolizable ketone can react with itself.[11]

  • Formaldehyde Side Reactions: At high temperatures, formaldehyde can undergo the Cannizzaro reaction, especially under basic conditions.[10]

  • Product Degradation: The Mannich base product itself might not be stable at elevated temperatures and could decompose.

  • Polymerization: In some cases, formaldehyde can polymerize, or the desired product can undergo further reactions leading to polymeric material.

Troubleshooting Steps:

  • Systematic Temperature Reduction: Lower the reaction temperature significantly, for example, to 60-80°C. While this will increase the reaction time, it will likely provide a much cleaner reaction profile.

  • Temperature Screening Protocol: Perform a systematic screening experiment to identify the optimal temperature that balances reaction rate and selectivity.

Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (%)Reference
21>30~5895-98[4]
25-30308198[4]
45-50238297-98[4]
75-7768497-98[4]
84-866-Moderate[4]
90-936-Moderate[4]
Table 1: Example of temperature effects on a proline-catalyzed asymmetric Mannich reaction, demonstrating the trade-off between rate and selectivity at very high temperatures.[4]

Experimental Protocols

Protocol: Temperature Screening for Pyrrolidine-Formaldehyde Condensation

This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for your reaction.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Materials:

  • Pyrrolidine

  • Formaldehyde source (e.g., paraformaldehyde or aqueous solution)

  • Carbonyl substrate (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, optional)

  • Reaction vials with stir bars

  • Parallel synthesis block or multiple oil baths

  • TLC plates or LC-MS system for monitoring

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your carbonyl substrate, pyrrolidine, and catalyst (if used) in the chosen solvent to ensure consistent concentrations across all reactions.

  • Aliquotting: Dispense equal volumes of the stock solution into five separate reaction vials, each containing a stir bar.

  • Formaldehyde Addition: Add the formaldehyde source to each vial. If using paraformaldehyde, ensure it is fully dissolved before proceeding.

  • Temperature Setup: Place each vial in a pre-heated reaction block or oil bath set to a different temperature. A suggested screening range is:

    • Vial 1: 25°C (Room Temperature)

    • Vial 2: 40°C

    • Vial 3: 60°C

    • Vial 4: 80°C

    • Vial 5: 100°C (or reflux)

  • Reaction Monitoring: Start stirring all reactions simultaneously. At set time points (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by TLC, GC, or LC-MS to determine the consumption of starting material and the formation of the desired product and any major impurities.

  • Evaluation: Compare the results across all temperatures. Identify the temperature that gives the highest conversion to the desired product with the cleanest profile in the shortest amount of time. This is your optimal temperature. For example, you may find that the reaction at 80°C is complete in 4 hours with 95% purity, while the reaction at 100°C is complete in 2 hours but shows 15% impurity formation. In this case, 80°C would be the superior condition.

References

  • Pellissier, H. (2008). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications. [Link]

  • Google Patents. (2011). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. CN101993404A.
  • Alcarazo, M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024). Iminium formation rate between formaldehyde and secondary amine. [Link]

  • Chen, Y., et al. (2021). Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. PubMed. [Link]

  • Burés, J., Armstrong, A., & Blackmond, D. G. (n.d.). Kinetic Correlation Between Aldehyde/Enamine Stereoisomers in Reactions between Aldehydes with a-Stereocenter. The Royal Society of Chemistry. [Link]

  • Reddy, T. R., et al. (2016). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]

  • Fathima, A., & Kumar, S. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]

  • ChemTube3D. (n.d.). Mannich reaction (Imine formation). University of Liverpool. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • Zhang, Y., et al. (2022). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. MDPI. [Link]

  • ChemRxiv. (2023). Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP. [Link]

  • ResearchGate. (2021). Effect of reaction temperature during the first step (Mannich reaction)... [Link]

  • Fathima, A., & Kumar, S. (2023). Synthetic applications of biologically important Mannich bases: An updated review. World Journal of Biology and Pharmacy. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ISOMERICALLY PURE MANNICH BASES. [Link]

  • Google Patents. (1995). Process for conducting chemical reactions with formaldehyde. US5399759A.
  • El-Gohary, N. S. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF A NEW MANNICH BASE: 2, 3`- DIHYDROXY-3-PYRROLIDINOMETHYLCHALCONE. World Journal of Pharma and Pharmaceutical Sciences. [Link]

  • Organic Syntheses. (n.d.). METHYLENEAMINOACETONITRILE. [Link]

  • Wikipedia. (n.d.). Pyridines. [Link]

  • Hopkinson, R. J., et al. (2022). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Nature Communications. [Link]

  • Jackson, A. H., et al. (1967). Condensation reactions of 5-(pyrrol-2-ylmethyl)pyrrolidones and related compounds. Journal of the Chemical Society C: Organic. [Link]

  • ResearchGate. (1961). Notes- A Reinvestigation of the Action of Formaldehyde on 1,2- and 1,3-Hydroxyamines in the Pyrrolidine and Piperidine Series. [Link]

  • Rivlin, M., Eliav, U., & Navon, G. (2015). NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde. PubMed. [Link]

  • ResearchGate. (2019). Substrate scope of pyrrole-2-formaldehyde. Reaction conditions... [Link]

Sources

Optimization

Technical Guide: Storage &amp; Handling of Bis(pyrrolidin-1-yl)methane

Executive Summary & Chemical Nature[1][2] Bis(pyrrolidin-1-yl)methane is a specific type of aminal (N,N-acetal) derived from the condensation of two equivalents of pyrrolidine with one equivalent of formaldehyde. It is f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Nature[1][2]

Bis(pyrrolidin-1-yl)methane is a specific type of aminal (N,N-acetal) derived from the condensation of two equivalents of pyrrolidine with one equivalent of formaldehyde. It is frequently employed as a mild formylating agent (Mannich-type reactions) or a C1 synthon in organic synthesis.

The Critical Instability Factor: Unlike acetals (O,O-acetals), which are generally stable to base but labile to acid, aminals possess a unique sensitivity profile. The central carbon is flanked by two nitrogen atoms, making the compound:

  • Hygroscopic: It avidly absorbs atmospheric moisture.

  • Hydrolytically Unstable: In the presence of water—and catalyzed by even trace acidity (including atmospheric CO₂)—it undergoes retro-Mannich fragmentation , reverting to pyrrolidine and formaldehyde.

Therefore, shelf-life extension is entirely dependent on moisture exclusion and kinetic inhibition of the hydrolysis equilibrium.

Storage Protocol: The "Golden Rules"

To maximize shelf life (extending from weeks to 12+ months), you must disrupt the hydrolysis pathway.

Summary of Conditions
ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Lowers the kinetic energy of molecules, significantly slowing the rate of hydrolysis and oxidation.
Atmosphere Argon or Nitrogen Displaces humid air and CO₂. Argon is preferred as it is heavier than air, forming a better "blanket" over the liquid surface.
Container Schlenk Flask or Teflon-sealed Vial Standard caps allow gas exchange over months. Teflon (PTFE) liners prevent leaching and ensure a gas-tight seal.
Desiccant Secondary Containment Store the primary vial inside a jar containing activated molecular sieves or Drierite™ to scavenge ambient moisture in the freezer.
The "Schlenk Equilibrium" Protocol

When receiving a new bottle, do not simply place it on the shelf. Follow this intake workflow:

  • Purge: Immediately purge the headspace with dry Argon for 2-3 minutes.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape over the cap-neck junction or transfer to a vessel with a high-integrity seal (e.g., J. Young valve).

  • Cold Storage: Place in a -20°C freezer. If the compound freezes (it is a low-melting solid/liquid), this is beneficial as solid-state diffusion of water is negligible.

Degradation Mechanism & Visualization

Understanding how the molecule breaks down is essential for troubleshooting. The degradation is a reversible equilibrium driven by water.

DegradationPathway cluster_conditions Catalysts for Degradation Aminal Bis(pyrrolidin-1-yl)methane (Intact Reagent) Hemiaminal Hemiaminal Intermediate (Unstable) Aminal->Hemiaminal Hydrolysis (Slow) Water + H₂O / H⁺ Hemiaminal->Aminal Dehydration Products Pyrrolidine + Formaldehyde Hemiaminal->Products Collapse (Fast) Products->Hemiaminal Re-condensation Factors Atmospheric Moisture Acidic Impurities CO₂ (forms Carbonic Acid)

Figure 1: The acid-catalyzed hydrolysis pathway of aminals.[1][2] Note that the reaction is reversible; keeping the sample dry pushes the equilibrium to the left (green).

Troubleshooting Guide

Symptom 1: Strong "Fishy" or Pungent Odor
  • Diagnosis: Hydrolysis has occurred.

  • The Science: Pure bis(pyrrolidin-1-yl)methane has a mild amine odor. A sharp, stinging smell indicates the release of free Formaldehyde (pungent) and Pyrrolidine (fishy/ammoniacal).

  • Solution:

    • Minor smell: Purge with Argon to remove volatiles.

    • Major smell: The titer of the reagent has dropped. Perform Vacuum Distillation (see Section 5) to repurify.

Symptom 2: Cloudiness or White Precipitate
  • Diagnosis: Polymerization of Formaldehyde.

  • The Science: As the aminal hydrolyzes, the liberated formaldehyde can polymerize into paraformaldehyde (a white solid) which is insoluble in the organic amine phase.

  • Solution: Filtration is rarely sufficient as the liquid phase still contains hydrolysis products. Distillation is required. [3]

Symptom 3: Yellow/Brown Discoloration
  • Diagnosis: Oxidation (N-Oxide formation).

  • The Science: Amines are susceptible to oxidation by atmospheric oxygen, forming N-oxides and conjugated impurities (Schiff bases) which are highly colored.

  • Solution: If the color is light yellow, the reagent is likely still usable for non-critical applications. If dark brown, repurify via distillation.

Repurification Protocol: Vacuum Distillation

If your reagent has degraded, it can often be rescued. Because aminals are thermally sensitive, you must avoid high temperatures at atmospheric pressure.

Method: Short-path Vacuum Distillation.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried.

  • Vacuum: Apply high vacuum (< 5 mmHg is ideal).

  • Heat: Slowly heat the oil bath.

    • Note: Bis(pyrrolidin-1-yl)methane typically boils between 80°C - 110°C at reduced pressure (depending on vacuum strength), similar to its morpholine analogue [1].

  • Fractions:

    • Fore-run: Discard the first 5-10% (contains pyrrolidine and water).

    • Main Fraction: Collect the clear, colorless liquid.[4]

  • Storage: Immediately transfer under Argon to a storage vessel and freeze.

Frequently Asked Questions (FAQs)

Q: Can I store this reagent in a standard solvent cabinet? A: No. Solvent cabinets are often at room temperature and may have acidic vapors (if shared with acids). This accelerates hydrolysis. Use a fridge or freezer.

Q: Is the compound compatible with chlorinated solvents (DCM/Chloroform)? A: Use with caution. Chloroform often contains stabilizers (ethanol or amylenes) and can slowly generate HCl over time (phosgene degradation), which will instantly decompose the aminal. Always use base-washed or freshly distilled chlorinated solvents, or neutralize the solvent with basic alumina before mixing [2].

Q: I see a solid in the bottle after freezing. Is it ruined? A: Likely not. Many aminals have melting points near room temperature or slightly below. If it melts back to a clear liquid upon warming to room temperature, it is simply the frozen reagent. If the solid remains at RT, it is paraformaldehyde (degradation product).

Workflow Visualization: Handling & Storage

StorageWorkflow Start Receive Reagent Check Check Appearance (Color/Clarity) Start->Check Good Clear/Colorless Check->Good Pass Bad Yellow/Cloudy/Smell Check->Bad Fail Inert Purge Headspace (Argon/N₂) Good->Inert Purify Vacuum Distillation Bad->Purify Purify->Good Seal Seal with Parafilm/Tape & Desiccant Bag Inert->Seal Store Store at -20°C Seal->Store

Figure 2: Decision tree for assessing reagent quality and establishing proper storage conditions.

References

  • National Institutes of Health (NIH). (2016). Experimental and theoretical investigations into the stability of cyclic aminals.[5][6] PubMed Central. Retrieved from [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation (Hydrolysis mechanisms).[2] Retrieved from [Link]

Sources

Troubleshooting

Resolving phase separation issues in 1-(Pyrrolidin-1-ylmethyl)pyrrolidine extraction

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth troubleshooting assistance for phase separation issues encountered during the liquid-li...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting assistance for phase separation issues encountered during the liquid-liquid extraction of 1-(pyrrolidin-1-ylmethyl)pyrrolidine. As Senior Application Scientists, we have compiled this resource to not only offer procedural solutions but also to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phase separation problems when extracting 1-(pyrrolidin-1-ylmethyl)pyrrolidine?

Phase separation issues, most commonly observed as the formation of a stable emulsion, can arise from several factors during the extraction of polar amines like 1-(pyrrolidin-1-ylmethyl)pyrrolidine.[1][2] The primary causes include:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can create fine droplets of one immiscible phase dispersed within the other, leading to an emulsion.[2]

  • Presence of Surfactant-like Impurities: The reaction mixture may contain impurities that act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[2]

  • High Concentration of the Analyte: A high concentration of 1-(pyrrolidin-1-ylmethyl)pyrrolidine or other dissolved substances can increase the viscosity of a phase, hindering the coalescence of droplets.

  • Particulate Matter: Fine solid particles can accumulate at the interface, physically preventing the two phases from separating cleanly.

  • Similar Densities of Phases: If the densities of the aqueous and organic phases are too similar, gravitational separation will be slow or incomplete.

Q2: How does the pH of the aqueous phase affect the extraction of 1-(pyrrolidin-1-ylmethyl)pyrrolidine?

The pH of the aqueous phase is a critical parameter in the extraction of amines. 1-(Pyrrolidin-1-ylmethyl)pyrrolidine contains two basic nitrogen atoms and its solubility in the aqueous and organic phases is highly dependent on its ionization state.

  • Acidic Conditions (Low pH): At a pH below the pKa of the amine groups, the molecule will be protonated, forming a salt. This charged species is highly soluble in the aqueous phase and will not partition efficiently into a nonpolar organic solvent.

  • Basic Conditions (High pH): At a pH above the pKa of the amine groups, the molecule will be in its neutral, free base form. This uncharged species is more lipophilic and will preferentially partition into the organic phase.

Therefore, to efficiently extract 1-(pyrrolidin-1-ylmethyl)pyrrolidine into an organic solvent, the aqueous phase should be made basic. The extraction efficiency of amines is directly related to the pH of the solution.[3][4]

Q3: What is "salting out" and how can it help in the extraction of 1-(pyrrolidin-1-ylmethyl)pyrrolidine?

"Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution by adding a high concentration of an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[5][6] This effect can be particularly useful in the extraction of polar organic molecules like 1-(pyrrolidin-1-ylmethyl)pyrrolidine for two main reasons:

  • Increased Partitioning into the Organic Phase: The added salt ions hydrate, reducing the amount of "free" water molecules available to solvate the organic amine. This makes the aqueous environment less favorable for the amine, driving it into the organic phase and increasing the extraction efficiency.[7][8]

  • Breaking Emulsions: The increased ionic strength of the aqueous layer helps to destabilize emulsions by forcing surfactant-like molecules to partition into one of the phases.[1][9]

Troubleshooting Guide: Resolving Phase Separation Issues

This section provides a systematic approach to troubleshooting and resolving common phase separation problems.

Issue 1: A Stable Emulsion Has Formed

A stable emulsion is the most frequent challenge in liquid-liquid extractions. Here are several strategies to break it:

1. Mechanical and Physical Methods:

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This increases the surface area for extraction without the high energy input that leads to emulsion formation.[1][2]

  • Allowing the Mixture to Stand: Sometimes, an emulsion will break on its own if left undisturbed for a period.

  • Filtration: Passing the entire mixture through a plug of glass wool or Celite can help to coalesce the dispersed droplets.[1][10]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers.[11][12][13]

2. Chemical Methods:

  • Addition of Brine (Saturated NaCl solution): This is often the first chemical method to try. The increased ionic strength of the aqueous phase helps to break the emulsion.[1]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and help to dissolve any emulsifying agents.[1]

  • pH Adjustment: As discussed in the FAQs, ensuring the aqueous phase is sufficiently basic will maximize the partitioning of the amine into the organic phase and can sometimes destabilize the emulsion.

Experimental Protocols

Protocol 1: General Extraction of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine
  • Combine the aqueous solution containing 1-(pyrrolidin-1-ylmethyl)pyrrolidine with an equal volume of an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel to basify the aqueous layer to a pH > 10.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[14]

  • Allow the layers to separate.

  • Drain the lower organic layer. If using an organic solvent less dense than water, the organic layer will be the upper layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Troubleshooting an Emulsion with Salting Out
  • If an emulsion forms during the general extraction protocol, add a significant amount of solid sodium chloride or a saturated brine solution to the separatory funnel.

  • Gently swirl the funnel to dissolve the salt.

  • Allow the mixture to stand and observe if the emulsion breaks.

  • If the emulsion persists, consider other troubleshooting steps such as gentle warming or centrifugation.

Visualizing the Extraction Process

The following diagrams illustrate the key principles and workflows discussed in this guide.

G cluster_0 Extraction Workflow Start Start Combine Aqueous & Organic Phases Combine Aqueous & Organic Phases Start->Combine Aqueous & Organic Phases Basify Aqueous Phase (pH > 10) Basify Aqueous Phase (pH > 10) Combine Aqueous & Organic Phases->Basify Aqueous Phase (pH > 10) Gentle Mixing Gentle Mixing Basify Aqueous Phase (pH > 10)->Gentle Mixing Phase Separation? Phase Separation? Gentle Mixing->Phase Separation? Separate Layers Separate Layers Phase Separation?->Separate Layers Yes Troubleshoot Emulsion Troubleshoot Emulsion Phase Separation?->Troubleshoot Emulsion No (Emulsion) End End Separate Layers->End Troubleshoot Emulsion->Gentle Mixing

Caption: A flowchart of the general extraction workflow, including the decision point for troubleshooting emulsions.

G cluster_1 Effect of pH on Amine Extraction Amine_in_Aqueous R₃N (in aqueous phase) Protonated_Amine R₃NH⁺ (Protonated, water-soluble) Amine_in_Aqueous->Protonated_Amine Low pH (Acidic) Free_Base_Amine R₃N (Free base, organic-soluble) Amine_in_Aqueous->Free_Base_Amine High pH (Basic) Protonated_Amine->Amine_in_Aqueous Remains in Organic_Phase Organic Phase Free_Base_Amine->Organic_Phase Partitions into

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of bis(pyrrolidin-1-yl)methane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bis(pyrrolidin-1-yl)methane and Comparative Analytical Strategies Abstract This guide provides a comprehensive analysis of the electron ionization mas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bis(pyrrolidin-1-yl)methane and Comparative Analytical Strategies

Abstract

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of bis(pyrrolidin-1-yl)methane (also known as N,N'-methylenedipyrrolidine). As a symmetrical aminal containing two tertiary amine functionalities, its structural elucidation presents unique challenges and highlights the power of mass spectrometry. We will explore the primary fragmentation pathways, predict the resulting mass spectrum, and compare the insights gained from EI-MS with those from complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the characterization of nitrogen-containing heterocyclic compounds.

Part 1: Electron Ionization Mass Spectrometry (EI-MS) Analysis of Bis(pyrrolidin-1-yl)methane

Rationale for Electron Ionization

Electron Ionization (EI) is a classic, highly robust ionization technique. For a relatively small and volatile molecule like bis(pyrrolidin-1-yl)methane (C₉H₁₈N₂, MW: 154.25 g/mol )[1], EI at a standard energy of 70 eV is the method of choice. This is considered a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[2][3] While this can sometimes prevent the observation of a molecular ion for fragile compounds, it generates a rich and reproducible fragmentation pattern that is invaluable for structural determination and library matching.[3] The presence of two nitrogen atoms means the molecular weight is even, adhering to the nitrogen rule.

Predicted Fragmentation Pathway

The fragmentation of aliphatic amines under EI-MS is dominated by α-cleavage, which involves the homolytic cleavage of a bond adjacent to the nitrogen atom.[4][5][6] This process is driven by the formation of a stable, resonance-stabilized iminium cation. In bis(pyrrolidin-1-yl)methane, several α-cleavage pathways are possible, but one is predicted to be overwhelmingly dominant.

  • Molecular Ion Formation : The initial event is the removal of an electron from one of the non-bonding lone pairs on a nitrogen atom, forming the molecular ion (M⁺•) at m/z 154 . For many aliphatic amines, the molecular ion peak can be weak or absent, but it is the precursor to all subsequent fragments.[2]

  • Dominant α-Cleavage : The most favorable fragmentation pathway involves the cleavage of the C-N bond between the methylene bridge and one of the pyrrolidine rings. This is effectively an α-cleavage relative to the other nitrogen atom. This cleavage results in the loss of a pyrrolidinyl radical (•C₄H₈N) and the formation of a highly stable N-(methylidene)pyrrolidin-1-iminium cation. This fragment is predicted to be the base peak in the spectrum.

    • Fragment: [C₅H₁₀N]⁺

    • m/z: 84

    • Neutral Loss: •C₄H₈N (70 u)

  • Alternative α-Cleavage (Loss of H•) : A common fragmentation pathway for cyclic amines is the loss of a hydrogen radical from a carbon alpha to the nitrogen, leading to an [M-1]⁺ peak.[2]

    • Fragment: [C₉H₁₇N₂]⁺

    • m/z: 153

    • Neutral Loss: •H (1 u)

  • Ring Fragmentation : The pyrrolidine ring itself can fragment. A characteristic fragmentation of five-membered rings is the loss of a neutral ethylene molecule (C₂H₄). This can occur from the molecular ion or other fragments.

    • Fragment (from M⁺•): [C₇H₁₄N₂]⁺•

    • m/z: 126

    • Neutral Loss: C₂H₄ (28 u)

  • Formation of the Pyrrolidinium Ion : Cleavage can also lead to the formation of the pyrrolidinium cation or its iminium equivalent.

    • Fragment: [C₄H₈N]⁺

    • m/z: 70

The overall fragmentation pathway is visualized below.

G M Bis(pyrrolidin-1-yl)methane C₉H₁₈N₂ Molecular Ion (M⁺•) m/z = 154 F153 [M-H]⁺ m/z = 153 M->F153 - •H F84 N-(methylidene)pyrrolidin-1-iminium [C₅H₁₀N]⁺ m/z = 84 (Base Peak) M->F84 - •C₄H₈N (Dominant α-cleavage) F70 Pyrrolidinium Fragment [C₄H₈N]⁺ m/z = 70 M->F70 Rearrangement & Cleavage

Predicted EI-MS fragmentation of bis(pyrrolidin-1-yl)methane.
Summary of Expected Mass Spectrum Data

The predicted key ions in the EI mass spectrum of bis(pyrrolidin-1-yl)methane are summarized below. This data is based on established fragmentation principles, with experimental confirmation available in the NIST Mass Spectrometry Data Center database under the synonym "Pyrrolidine, 1,1'-methylenebis-".[1]

m/zProposed Ion StructureFragmentation PathwayPredicted Abundance
154[C₉H₁₈N₂]⁺•Molecular IonLow
153[C₉H₁₇N₂]⁺α-cleavage (Loss of H•)Low to Medium
84 [C₅H₁₀N]⁺ α-cleavage (Loss of •C₄H₈N) High (Base Peak)
70[C₄H₈N]⁺Cleavage/RearrangementMedium to High

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable molecular weight and fragmentation data, a comprehensive structural confirmation relies on a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom in the molecule.[7][8] For bis(pyrrolidin-1-yl)methane, due to its symmetry, the spectrum would be relatively simple.

  • ¹H NMR : We would expect to see three distinct signals:

    • A singlet for the two protons of the central methylene bridge (N-CH₂-N ). Protons flanked by two nitrogen atoms typically appear in the δ 3.0-3.5 ppm range.

    • A multiplet (likely a triplet) for the four protons on the carbons alpha to the nitrogen in the pyrrolidine rings (N-CH₂- ). These are expected around δ 2.5-2.8 ppm .[9]

    • A multiplet for the four protons on the beta carbons in the pyrrolidine rings (-CH₂-CH₂-CH₂- ), expected further upfield around δ 1.7-1.9 ppm .[9] The integration ratio of these signals would be 2:4:4, confirming the structure.

  • ¹³C NMR : A proton-decoupled ¹³C NMR spectrum would show only three signals, confirming the molecule's symmetry.[10][11]

    • One signal for the central methylene carbon (N-C-N ), expected around δ 70-80 ppm .

    • One signal for the four alpha carbons in the pyrrolidine rings (N-C ), expected around δ 50-55 ppm .[12]

    • One signal for the four beta carbons in the pyrrolidine rings, expected around δ 20-25 ppm .[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique used to identify functional groups. For this molecule, the spectrum would be characterized by:

  • C-H stretching vibrations from the CH₂ groups just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

  • C-N stretching vibrations in the 1250-1020 cm⁻¹ region, characteristic of aliphatic amines.

  • The absence of N-H stretches (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine groups. The absence of C=O or C=N bands would further support the proposed structure.

Integrated Analytical Workflow

A robust workflow for the definitive identification and characterization of bis(pyrrolidin-1-yl)methane would involve all three techniques.

G cluster_0 Primary Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Confirmation Sample Unknown Sample (e.g., Synthesis Product) GCMS GC-MS (EI) Sample->GCMS NMR ¹H & ¹³C NMR Sample->NMR FTIR FTIR Sample->FTIR Data Molecular Weight Fragmentation Pattern Connectivity (¹H-¹H, ¹³C-¹H) Symmetry & Carbon Skeleton Functional Groups Present/Absent GCMS->Data NMR->Data FTIR->Data Confirm Definitive Structure Bis(pyrrolidin-1-yl)methane Data->Confirm

Sources

Comparative

Technical Comparison Guide: Distinguishing 1-(Pyrrolidin-1-ylmethyl)pyrrolidine from 1-Methylpyrrolidine

Executive Summary In the synthesis of 1-methylpyrrolidine (NMP) , particularly via Eschweiler-Clarke methylation or reductive amination using formaldehyde, a common and problematic byproduct is 1-(pyrrolidin-1-ylmethyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1-methylpyrrolidine (NMP) , particularly via Eschweiler-Clarke methylation or reductive amination using formaldehyde, a common and problematic byproduct is 1-(pyrrolidin-1-ylmethyl)pyrrolidine (also known as 1,1'-methylenebispyrrolidine or the "dimer").

While both compounds are saturated nitrogen heterocycles, they possess distinct physical and spectral fingerprints. This guide outlines the definitive methods to distinguish the desired methylated product from the aminal dimer, focusing on Mass Spectrometry (MS) as the primary confirmation tool and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Feature1-Methylpyrrolidine (NMP) 1-(Pyrrolidin-1-ylmethyl)pyrrolidine (PMP)
Formula


MW 85.15 g/mol 154.25 g/mol
Structure Tertiary Amine (

)
Aminal / Gem-diamine (

)
Boiling Point ~80–81 °C (Atm)~94–95 °C (30 Torr) / >200 °C (Atm)
Key Impurity Risk Target ProductByproduct of incomplete reduction

Structural Analysis & Formation Mechanism

Understanding the origin of the impurity is critical for process control. The dimer forms when the intermediate iminium ion reacts with a second equivalent of pyrrolidine instead of being reduced by the hydride source (formic acid or borohydride).

Formation Pathway (Graphviz Diagram)

ReactionPathway Pyr Pyrrolidine (Starting Material) Hemiaminal Hemiaminal Intermediate Pyr->Hemiaminal + HCHO HCHO Formaldehyde Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O NMP 1-Methylpyrrolidine (Target: MW 85) Iminium->NMP + Hydride (Reduction) Dimer 1,1'-Methylenebispyrrolidine (Impurity: MW 154) Iminium->Dimer + Pyrrolidine (Nucleophilic Attack)

Caption: Divergent pathway showing how incomplete reduction leads to the aminal dimer (PMP) instead of the methylated product (NMP).

Mass Spectrometry (The "Smoking Gun")

Mass spectrometry provides the most rapid and definitive distinction due to the significant difference in molecular weight.

1-Methylpyrrolidine (NMP)
  • Molecular Ion (

    
    ):  m/z 85[1]
    
  • Base Peak: Typically m/z 84 (

    
    ) or m/z 57 (ring fragmentation).
    
  • Fragmentation Pattern: Dominated by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -cleavage and loss of hydrogen.[1]
    
1-(Pyrrolidin-1-ylmethyl)pyrrolidine (PMP)
  • Molecular Ion (

    
    ):  m/z 154
    
  • Fragmentation Pattern: The aminal bond (

    
    ) is fragile.
    
    • Primary Fragment: m/z 84 (Cleavage of the C-N bond yields the N-methylene pyrrolidinium ion).

    • Secondary Fragment: m/z 70 (Pyrrolidine radical cation).

  • Differentiation: The presence of any signal > m/z 85 confirms the presence of the dimer.

NMR Spectroscopy (Structural Fingerprint)

If MS is unavailable,


 NMR is definitive, provided you analyze the integration ratios  carefully. Both molecules present singlets for their non-ring carbons, but the proton count differs.
Comparative NMR Table (CDCl )
Proton Type1-Methylpyrrolidine (NMP) 1-(Pyrrolidin-1-ylmethyl)pyrrolidine (PMP)
Non-Ring Singlet


(Bridge)
Chemical Shift (

)
~2.30 – 2.40 ppm~3.00 – 3.20 ppm (Deshielded by 2 nitrogens)
Integration 3H 2H

-Ring Protons
~2.45 – 2.55 ppm (4H)~2.50 – 2.60 ppm (8H)

-Ring Protons
~1.70 – 1.80 ppm (4H)~1.70 – 1.80 ppm (8H)
Critical Ratio Singlet :

-Ring = 0.75 (3:4)
Singlet :

-Ring = 0.25 (2:8)
Analysis Protocol
  • Integrate the Ring Protons: Set the multiplet at

    
     1.7-1.8 ppm (common to both) to a fixed value (e.g., 4H for NMP or 8H for PMP).
    
  • Check the Singlet:

    • If the singlet at ~2.3 ppm integrates to 3H , you have pure NMP .

    • If a singlet appears downfield (~3.0-3.2 ppm) and integrates to 2H (relative to 8 ring protons), you have the Dimer .

    • Mixture: If you see two singlets, the integral ratio of the 2.3 ppm peak vs. the 3.1 ppm peak quantifies the molar ratio of Product vs. Impurity.

Experimental Protocols

Protocol A: Rapid GC-MS Identification
  • Objective: Confirm purity and detect high-boiling dimer.

  • Column: Standard non-polar capillary column (e.g., DB-5 or HP-5).

  • Method:

    • Inject 1 µL of sample (diluted in DCM or MeOH).

    • Start Temp: 50°C (hold 2 min).

    • Ramp: 20°C/min to 250°C.

  • Expected Results:

    • NMP: Elutes early (BP ~80°C). Mass spectrum shows

      
       85.[1]
      
    • PMP (Dimer): Elutes significantly later (BP >200°C estimated at atm). Mass spectrum shows

      
       154.[2]
      
Protocol B: Purification (Removal of Dimer)

Since the dimer is an aminal, it is sensitive to acid hydrolysis, whereas NMP is a stable tertiary amine.

  • Acid Wash: Dissolve the crude mixture in ether or DCM.

  • Extraction: Wash with dilute HCl (pH ~2-3).

    • Mechanism:[3] NMP forms a water-soluble hydrochloride salt. The aminal dimer hydrolyzes back to pyrrolidine and formaldehyde (which stays in water).

  • Basification: Separate the aqueous layer and basify with NaOH (pH >12).

  • Recovery: Extract the free amine (NMP) back into organic solvent, dry over

    
    , and distill.
    
    • Result: The dimer is destroyed/removed; NMP is recovered.

Analytical Workflow

Workflow Sample Unknown Sample (Crude Reaction Mix) GCMS Step 1: GC-MS Analysis Sample->GCMS Decision Is M+ 154 present? GCMS->Decision Pure Pure 1-Methylpyrrolidine (M+ 85 only) Decision->Pure No Impure Contains Dimer Impurity (M+ 154 detected) Decision->Impure Yes NMR Step 2: 1H NMR Confirmation Check Singlet Integration Impure->NMR Quantification Action Action: Acid Hydrolysis & Distillation Impure->Action Purification

Caption: Step-by-step decision tree for identifying and handling the bis-pyrrolidine impurity.

References

  • National Institute of Standards and Technology (NIST). 1-Methylpyrrolidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-(Pyrrolidin-1-ylmethyl)pyrrolidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Esteves, H. A., et al. (2024).[4] Reaction of Amines with Methylene Chloride: Evidence for Rapid Aminal Formation.[4] The Journal of Organic Chemistry. (Context on aminal formation mechanisms). Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine

Executive Safety Summary Urgent Operational Directive: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine (CAS: 7309-47-9) is a bis-aminal . Unlike standard organic bases, it possesses a specific hydrolytic instability.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Urgent Operational Directive: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine (CAS: 7309-47-9) is a bis-aminal . Unlike standard organic bases, it possesses a specific hydrolytic instability. DO NOT mix this compound with acidic waste streams. Contact with acid triggers rapid hydrolysis, releasing formaldehyde (carcinogen) and pyrrolidine (flammable/corrosive), accompanied by significant heat generation.

Part 1: Chemical Profile & Hazard Characterization

To dispose of this chemical safely, you must understand its reactivity profile. It is not merely a "solvent" or a "base"; it is a reactive intermediate.

Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
Chemical Name 1-(Pyrrolidin-1-ylmethyl)pyrrolidineAlso known as 1,1'-Methylenebispyrrolidine.
CAS Number 7309-47-9Verify against container label; isomers exist.
Functional Group Aminal (

)
Hydrolytically unstable in acidic media.
pH > 11 (Strongly Basic)Corrosive to tissue and some metals.
Flash Point Est. 50–70°C (varies by purity)Treat as Flammable Liquid (Class 3).
Water Solubility SolublePotential for aquatic toxicity; do not release to drains.
Incompatibility Strong Acids , Oxidizers, AnhydridesViolent decomposition risk.
The Hidden Hazard: Acid Hydrolysis

As a Senior Application Scientist, I cannot stress this enough: The methylene bridge between the two pyrrolidine rings is acid-labile. In a waste container containing acidic byproducts (e.g., TFA, HCl, or acetic acid from HPLC waste), the following reaction occurs:



  • Pyrrolidine: Highly flammable (Flash point: 3°C) and corrosive.

  • Formaldehyde: Known human carcinogen and sensitizer.

  • Exotherm: The reaction releases heat, potentially pressurizing the waste container.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to isolate the aminal hazard and ensure regulatory compliance (RCRA/EPA).

Step 1: Waste Stream Segregation (Critical)
  • Rule: Never add 1-(Pyrrolidin-1-ylmethyl)pyrrolidine to a "General Organic Waste" container unless you have verified the container's pH is

    
    .
    
  • Action: Designate a specific waste stream for "Alkaline Organic Waste" or "Amine-Containing Waste."

  • Verification: Use pH paper on the receiving carboy if its contents are unknown. If acidic, STOP . Start a new container.

Step 2: Container Selection & Preparation
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum) due to the corrosive nature of amines.

  • Headspace: Leave at least 10-15% headspace to accommodate potential vapor expansion.

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel™) if available, to prevent pressure buildup from slow hydrolysis if moisture is present.

Step 3: Labeling & Classification

Adhere to GHS and local hazardous waste regulations.

  • Primary Label: "Hazardous Waste - Organic Base."

  • Hazard Checkboxes:

  • Chemical Constituents: List "1,1'-Methylenebispyrrolidine" explicitly. Do not use vague terms like "Amine Mixture."

Step 4: RCRA Waste Coding (US Specific)

For US-based laboratories, assign the following codes based on the "Mixture Rule":

  • D001: Ignitable (if flash point < 60°C or if in a flammable solvent matrix).

  • D002: Corrosive (Aqueous pH

    
     12.5).[3][4]
    
  • D003: Reactive (Potential). While typically reserved for explosives/cyanides, this code applies if the waste generates toxic gases (formaldehyde) when mixed with water/acid. Consult your EHS officer regarding D003 applicability for aminals.

Part 3: Decision Logic & Workflow

The following diagram outlines the decision-making process for disposing of this compound safely.

DisposalWorkflow Start Waste: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine CheckState Is it Pure or a Mixture? Start->CheckState MixtureCheck Check Mixture Components CheckState->MixtureCheck Mixture PurePath Pure Compound CheckState->PurePath Pure AcidPresent Does Mixture contain Acid? MixtureCheck->AcidPresent Neutralize ACTION: Neutralize Acid separately (Exothermic Risk!) OR Segregate immediately AcidPresent->Neutralize Yes (High Risk) Segregate ACTION: Use 'Alkaline/Amine' Waste Stream AcidPresent->Segregate No PurePath->Segregate Neutralize->Segregate Container Select HDPE/Glass Container Segregate->Container Labeling Label: Flammable, Corrosive, Toxic Container->Labeling Disposal Ship via Approved HazMat Hauler Labeling->Disposal

Figure 1: Decision matrix for the safe disposal of aminal-based organic intermediates.

Part 4: Emergency Procedures

Spill Response:

  • Evacuate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a respirator if ventilation is poor (amine vapors are potent).

  • Containment: Use a non-combustible absorbent (vermiculite or sand). Do NOT use paper towels (surface area increase + flammability = fire risk).

  • Deactivation: Do not use acid to neutralize the spill directly on the floor (releases fumes). Absorb first, then wipe down the area with a mild detergent and water.

Exposure:

  • Skin: Wash with soap and water for 15 minutes. Aminals can absorb through skin.[5]

  • Eyes: Rinse immediately for 15 minutes.[5] Alkaline burns are often more damaging than acid burns because they saponify fatty tissues, penetrating deeper.

References
  • PubChem. (n.d.). Compound Summary: 1,1'-Methylenebispyrrolidine (CAS 7309-47-9). National Library of Medicine. Retrieved from [Link]

  • Fischer, W., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals.[6][7] Beilstein Journal of Organic Chemistry. (Confirming hydrolytic instability in acidic media). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Guidance on D001/D002/D003 codes). Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
1-(Pyrrolidin-1-ylmethyl)pyrrolidine
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1-(Pyrrolidin-1-ylmethyl)pyrrolidine
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